Bictegravir-15N,d2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H18F3N3O5 |
|---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
(1S,11R,13R)-N-[dideuterio-(2,4,6-trifluorophenyl)methyl]-5-hydroxy-3,6-dioxo-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-diene-7-(15N)carboxamide |
InChI |
InChI=1S/C21H18F3N3O5/c22-9-3-14(23)12(15(24)4-9)6-25-20(30)13-7-26-8-16-27(10-1-2-11(5-10)32-16)21(31)17(26)19(29)18(13)28/h3-4,7,10-11,16,29H,1-2,5-6,8H2,(H,25,30)/t10-,11+,16+/m0/s1/i6D2,25+1 |
InChI Key |
SOLUWJRYJLAZCX-GVTUWXLFSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=C(C=C1F)F)F)[15NH]C(=O)C2=CN3C[C@@H]4N([C@H]5CC[C@H](C5)O4)C(=O)C3=C(C2=O)O |
Canonical SMILES |
C1CC2CC1N3C(O2)CN4C=C(C(=O)C(=C4C3=O)O)C(=O)NCC5=C(C=C(C=C5F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Bictegravir-15N, d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a feasible synthetic pathway for Bictegravir-15N, d2, an isotopically labeled variant of the potent HIV-1 integrase strand transfer inhibitor, Bictegravir. The strategic incorporation of a ¹⁵N atom into the pyridine ring and two deuterium atoms into the cyclopentanol moiety provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative bioassays.
Proposed Synthetic Pathway
The synthesis of Bictegravir-15N, d2 can be approached by preparing three key isotopically labeled intermediates, which are then assembled to form the final product. The overall strategy involves:
-
Synthesis of a ¹⁵N-labeled pyridine-containing core: This can be achieved by employing a Zincke reaction with ¹⁵NH₄Cl to introduce the nitrogen isotope into a precursor of the polycyclic core of Bictegravir.
-
Synthesis of d2-(1R,3S)-3-aminocyclopentanol: Deuterium atoms can be introduced via catalytic deuteration of a cyclopentene precursor followed by stereoselective synthesis to obtain the desired chiral amino alcohol.
-
Synthesis of deuterated 2,4,6-trifluorobenzylamine: While not strictly required for "Bictegravir-15N, d2", this guide will focus on the deuteration of the cyclopentanol ring. However, deuteration of the benzylamine moiety is also a possibility using methods like acid-catalyzed hydrogen-deuterium exchange.
These labeled intermediates are then coupled in a convergent synthesis, mirroring established routes for non-labeled Bictegravir.
Experimental Protocols
Synthesis of the ¹⁵N-labeled Bicyclic Pyridone Core (Intermediate 3)
A potential route to the ¹⁵N-labeled core involves the initial synthesis of a substituted pyridine which is then elaborated. A key step is the incorporation of the ¹⁵N atom using a method analogous to the Zincke reaction on a suitable precursor.
Step 1: Synthesis of ¹⁵N-3-Picoline (Illustrative Precursor)
A general method for ¹⁵N-labeling of pyridines can be adapted. For instance, starting from a suitable precursor, a ring-opening and subsequent ring-closure with a ¹⁵N-ammonia source can be employed.
-
Reaction: Ring-opening of a suitable precursor followed by cyclization with ¹⁵NH₄Cl.
-
Reagents: Pyridinium salt precursor, ¹⁵NH₄Cl, base (e.g., NaOAc).
-
Solvent: Ethanol.
-
Procedure: A pyridinium salt (Zincke salt) derived from a precursor to the bicyclic system is reacted with ¹⁵NH₄Cl in the presence of a base. The reaction mixture is heated to facilitate the ring closure, forming the ¹⁵N-labeled pyridine ring. Purification is typically achieved through chromatography.
Step 2: Elaboration to the Bicyclic Pyridone Core
The resulting ¹⁵N-labeled pyridine intermediate would then undergo a series of reactions, including condensation and cyclization steps, analogous to established non-labeled syntheses to construct the full bicyclic pyridone core of Bictegravir.
Synthesis of d2-(1R,3S)-3-Aminocyclopentanol (Intermediate 6)
Step 1: Catalytic Deuteration of Cyclopentene
-
Reaction: Catalytic deuteration of cyclopentene.
-
Reagents: Cyclopentene, Deuterium gas (D₂), Palladium on carbon (Pd/C).
-
Solvent: Ethyl acetate.
-
Procedure: Cyclopentene is dissolved in ethyl acetate in a high-pressure reactor. The vessel is purged with nitrogen, and then a 10% Pd/C catalyst is added. The reactor is then pressurized with deuterium gas and the mixture is stirred vigorously at room temperature until the reaction is complete (monitored by GC-MS). The catalyst is removed by filtration through Celite, and the deuterated cyclopentane is isolated by distillation.
Step 2: Functionalization and Chiral Resolution
The deuterated cyclopentane is then converted to (1R,3S)-3-aminocyclopentanol through a multi-step sequence involving oxidation, amination, and chiral resolution, similar to established methods for the non-labeled compound. This may involve enzymatic resolution or the use of chiral auxiliaries to achieve the desired stereochemistry.
Final Assembly of Bictegravir-15N, d2
The final steps involve coupling the ¹⁵N-labeled bicyclic pyridone core with d2-(1R,3S)-3-aminocyclopentanol and 2,4,6-trifluorobenzylamine.
-
Reaction: Multi-step condensation and cyclization sequence.
-
Procedure: The synthesis follows the established routes for Bictegravir, where the key fragments are coupled. For instance, the bicyclic core can be activated and then reacted sequentially with the labeled aminocyclopentanol and the trifluorobenzylamine. The final steps often involve deprotection and salt formation.
Data Presentation
Table 1: Estimated Yields and Isotopic Purity of Key Intermediates
| Intermediate | Structure | Estimated Yield (%) | Estimated Isotopic Purity (%) |
| ¹⁵N-labeled Bicyclic Pyridone Core | (Structure of the core) | 40-50 | >98% ¹⁵N |
| d2-(1R,3S)-3-Aminocyclopentanol | (Structure of the amino alcohol) | 60-70 | >98% d2 |
| Bictegravir-15N, d2 | (Structure of the final product) | 30-40 (from final coupling) | >98% ¹⁵N, >98% d2 |
Note: Yields and purities are estimates based on analogous reactions reported in the literature and may vary depending on specific reaction conditions and optimization.
Visualization of the Synthetic Pathway
Caption: Proposed synthetic pathway for Bictegravir-15N, d2.
Logical Workflow for Isotopic Labeling
Caption: Logical workflow for the synthesis of isotopically labeled Bictegravir.
This guide provides a foundational understanding of a potential synthetic route for Bictegravir-15N, d2. Researchers should note that the specific reaction conditions and purification methods will require optimization to achieve the desired yields and isotopic enrichment. The provided pathways are based on established chemical principles and analogous transformations reported in the scientific literature.
Technical Guide: Physical Properties of Bicteravir-15N, d2
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physical and chemical properties of Bictegravir-15N, d2, an isotopically labeled version of the potent HIV-1 integrase strand transfer inhibitor (INSTI), Bictegravir. This guide is intended to serve as a technical resource for researchers and professionals involved in drug development and analysis.
Core Physical and Chemical Data
The physical properties of Bictegravir-15N, d2 are primarily derived from supplier specifications and are expected to be nearly identical to the unlabeled compound, with the exception of properties directly influenced by the isotopic substitution (i.e., molecular weight and accurate mass).
| Property | Value | Source |
| Chemical Name | (1S,11R,13R)-N-[dideuterio-(2,4,6-trifluorophenyl)methyl]-5-hydroxy-3,6-dioxo-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-diene-7-(15N)carboxamide | N/A |
| Molecular Formula | C21H16D2F3N2(15N)O5 | N/A |
| Molecular Weight | 452.39 g/mol | N/A |
| Accurate Mass | 452.1294 Da | N/A |
| Appearance | Off-white to yellow powder | [] |
| Purity | ≥98% | [][2] |
| Solubility | Soluble in DMSO and methanol.[2][3][4] | N/A |
| Storage Conditions | -20°C for long-term storage. | [2] |
| Boiling Point (unlabeled) | 682.5 ± 55.0 °C at 760 mmHg | [] |
| Density (unlabeled) | 1.62 ± 0.1 g/cm³ | [] |
| pKa (Strongest Acidic, unlabeled) | 9.81 | [5] |
Mechanism of Action: HIV-1 Integrase Inhibition
Bictegravir functions by inhibiting the strand transfer activity of the HIV-1 integrase enzyme.[6][7] This crucial step in the viral replication cycle involves the insertion of the viral DNA into the host cell's genome. By blocking this process, Bictegravir effectively halts viral replication.[8][9] The mechanism is generally understood to involve the chelation of divalent metal ions in the active site of the integrase enzyme.[10]
Experimental Protocols
While specific, detailed experimental protocols for the physical characterization of Bictegravir-15N, d2 are not publicly available, the following sections describe general methodologies that would be employed for such a compound. These are based on established analytical techniques for active pharmaceutical ingredients (APIs).[11]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC (RP-HPLC) method would be the standard approach for determining the purity of Bictegravir-15N, d2.
-
Instrumentation: A standard HPLC system equipped with a UV detector would be utilized.[12][13]
-
Column: A C18 column is a common choice for separating Bictegravir and its impurities.[12]
-
Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., triethylamine buffer) and an organic solvent such as methanol or acetonitrile.[12][14]
-
Detection: The UV detection wavelength would be set to an absorbance maximum for Bictegravir, such as 260 nm.[13]
-
Procedure: A solution of Bictegravir-15N, d2 of known concentration would be injected into the HPLC system. The retention time of the main peak would be compared to a reference standard. Purity is calculated based on the area of the main peak relative to the total area of all peaks detected in the chromatogram.
Mass Verification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a critical technique for confirming the molecular weight and isotopic enrichment of Bictegravir-15N, d2.
-
Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Ionization: Electrospray ionization (ESI) in positive mode is a suitable method for Bictegravir.[15][16]
-
Analysis: The mass spectrum would be analyzed to confirm the presence of the molecular ion corresponding to the calculated accurate mass of Bictegravir-15N, d2 (452.1294 Da). The isotopic distribution pattern would also be examined to confirm the incorporation of one 15N and two deuterium atoms. A study on unlabeled bictegravir used a mass spectrometer in ESI positive multiple reaction monitoring mode with m/z transitions of 450.1/289.1.[15] For bictegravir-15N d2, the transition would be 453.2→289.2.[17]
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure and the position of the isotopic labels.
-
Instrumentation: A high-field NMR spectrometer.
-
¹H NMR: The proton NMR spectrum would be acquired to confirm the overall structure of the molecule. The integration of the proton signals would be consistent with the expected structure, and the absence of signals at the deuterated positions would confirm the location of the deuterium labels. A ¹H NMR spectrum for unlabeled Bictegravir is publicly available and can be used for comparison.[18]
-
¹³C NMR: The carbon-13 NMR spectrum would provide further confirmation of the carbon skeleton.
-
¹⁵N NMR: A nitrogen-15 NMR experiment could be performed to directly observe the 15N-labeled nitrogen atom.
The following diagram illustrates a general workflow for the physical and chemical characterization of a stable isotope-labeled API like Bictegravir-15N, d2.
References
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. How Biktarvy works: Mechanism of action explained [medicalnewstoday.com]
- 7. youtube.com [youtube.com]
- 8. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 9. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 10. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labinsights.nl [labinsights.nl]
- 12. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. turkjps.org [turkjps.org]
- 14. asianpubs.org [asianpubs.org]
- 15. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination and quantification of related substances and degradation products in bictegravir by full factorial design evaluated HPLC and mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Measurement of total and unbound bictegravir concentrations in plasma and cerebrospinal fluid by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bictegravir(1611493-60-7) 1H NMR [m.chemicalbook.com]
Isotopic Labeling of Bictegravir: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of Bictegravir, an integrase strand transfer inhibitor (INSTI) for the treatment of HIV-1 infection. This document details the synthesis, application, and analysis of isotopically labeled Bictegravir, with a focus on Carbon-14 and deuterium labeling for use in drug metabolism and pharmacokinetic (DMPK) studies.
Introduction to Isotopic Labeling in Drug Development
Isotopic labeling is a critical tool in modern drug development, enabling the quantitative analysis of a drug's absorption, distribution, metabolism, and excretion (ADME). By replacing one or more atoms of a drug molecule with their corresponding isotopes, researchers can trace the compound and its metabolites in biological systems. For Bictegravir, Carbon-14 ([14C]) and stable isotopes like deuterium (D or 2H) are the most commonly employed labels. [14C]-labeling is instrumental in mass balance and metabolite profiling studies, while deuterated analogs often serve as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).
Synthesis of Isotopically Labeled Bictegravir
While detailed, step-by-step proprietary synthetic procedures for isotopically labeled Bictegravir are not publicly available, the scientific literature and patents provide a strong basis for outlining the synthetic strategies.
[14C]-Bictegravir
[14C]-Bictegravir has been synthesized for use in human and nonclinical ADME studies.[1][2] The radiolabel is incorporated at the carbonyl group of the trifluorobenzyl acetamide moiety of the molecule.[1][2] This position is metabolically stable, ensuring that the radiolabel is not lost during biotransformation. The synthesis would likely involve the use of a [14C]-labeled precursor in the final amide coupling step of the Bictegravir synthesis.
A plausible synthetic approach, based on known synthetic routes for Bictegravir, is the condensation of the carboxylic acid core with a [14C]-labeled 2,4,6-trifluorobenzylamine or the activation of the carboxylic acid with a [14C]-phosgene equivalent followed by coupling with the amine. The final product is purified to a high radiochemical purity.
Deuterated Bictegravir
Deuterated analogs of Bictegravir, such as Bictegravir-d4 and Bictegravir-d5, are available as stable isotope-labeled internal standards for bioanalytical applications.[3] A patent for deuterated Bictegravir describes the synthesis of various deuterated isotopologues.[4] The synthesis involves the use of deuterated reagents in the steps leading to the formation of key intermediates.[4] For example, deuterated solvents and reducing agents can be used to introduce deuterium at specific positions on the molecule. The patent suggests that deuterium incorporation of at least 90% is achievable.[4]
Applications of Isotopically Labeled Bictegravir
ADME Studies with [14C]-Bictegravir
A pivotal application of [14C]-Bictegravir is in human and nonclinical ADME studies to understand its pharmacokinetic profile.[1][5] These studies are crucial for determining the routes and rates of absorption, distribution, metabolism, and excretion of the drug and its metabolites.
Human Mass Balance Study Protocol: In a typical human ADME study, a single oral dose of [14C]-Bictegravir is administered to healthy subjects.[1] For instance, a 100 mg dose containing approximately 100 µCi of [14C]-Bictegravir can be administered as an oral solution.[1] Blood, urine, and feces are collected at various time points to measure total radioactivity and to profile and identify metabolites.
Bioanalytical Assays using Deuterated Bictegravir
Deuterated Bictegravir serves as an ideal internal standard for quantitative bioanalytical methods, such as LC-MS/MS, due to its similar chemical and physical properties to the unlabeled drug, but with a distinct mass. This allows for accurate and precise quantification of Bictegravir in complex biological matrices like plasma.
Experimental Protocols
[14C]-Bictegravir ADME Study Sample Analysis
-
Sample Preparation: Plasma samples are often pooled by time point.[2] Samples (plasma, urine, feces homogenates) are typically analyzed for total radioactivity using liquid scintillation counting. For metabolite profiling, samples are often extracted using protein precipitation or solid-phase extraction.
-
Analytical Method: High-performance liquid chromatography (HPLC) with radiochemical detection is used to separate the parent drug from its metabolites. The fractions corresponding to radioactive peaks are then collected for structural elucidation by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
LC-MS/MS Method for Bictegravir Quantification
The following is a representative LC-MS/MS protocol for the quantification of Bictegravir in human plasma, using a deuterated internal standard.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add 200 µL of acetonitrile containing the deuterated Bictegravir internal standard.[3]
-
Vortex the mixture for 5 minutes.[3]
-
Centrifuge at 14,000 rpm for 5 minutes to precipitate proteins.[3]
-
Transfer the supernatant to a clean tube and dilute with an appropriate buffer.[3]
-
Inject an aliquot into the LC-MS/MS system.[3]
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Data Presentation
The following tables summarize key quantitative data related to the isotopic labeling of Bictegravir.
| Parameter | Value | Reference |
| Isotope | Carbon-14 | [1] |
| Label Position | Carbonyl group of the trifluorobenzyl acetamide moiety | [1] |
| Specific Activity | ≥55.9 µCi/µmol | [1] |
| Radiochemical Purity | ≥97.3% | [1] |
| Human Dose | 100 mg (containing ~100 µCi [14C]-Bictegravir) | [1] |
Table 1: Properties of [14C]-Bictegravir Used in Human ADME Studies
| Analyte | MRM Transition (m/z) | Reference |
| Bictegravir | 450.1 → 289.1 | [1] |
| Deuterated Internal Standard | Varies based on deuteration pattern (e.g., 454.1 → 293.1 for d4) | N/A |
Table 2: Representative MRM Transitions for Bictegravir in LC-MS/MS Analysis
| Matrix | Recovery (%) | Reference |
| Human Plasma | 95.3 (total radioactivity) | [5] |
| Nonclinical Species (feces) | >80 (total radioactivity) | [5] |
Table 3: Recovery of [14C]-Bictegravir in Mass Balance Studies
Visualizations
Caption: Workflow for a human ADME study using [14C]-Bictegravir.
Caption: Experimental workflow for LC-MS/MS bioanalysis of Bictegravir.
References
- 1. ijper.org [ijper.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2018005328A1 - Deuterated bictegravir - Google Patents [patents.google.com]
- 5. Human and nonclinical disposition of [14C]bictegravir, a potent integrase strand-transfer inhibitor for the treatment of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Bictegravir-15N, d2 in HIV Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bictegravir is a potent, second-generation integrase strand transfer inhibitor (INSTI) that is a cornerstone of modern antiretroviral therapy (ART) for the treatment of HIV-1 infection.[1][2][3] Its high efficacy, favorable resistance profile, and convenient once-daily dosing have made it a preferred agent in combination therapies.[4] To facilitate rigorous preclinical and clinical research, a stable isotope-labeled internal standard, Bictegravir-15N, d2, has been developed. This technical guide provides an in-depth overview of the role and applications of Bictegravir-15N, d2 in HIV research, with a focus on its use in quantitative bioanalysis.
Physicochemical Properties of Bictegravir-15N, d2
Bictegravir-15N, d2 is a synthetic, non-radioactive, isotopically labeled version of Bictegravir. The incorporation of one nitrogen-15 (¹⁵N) and two deuterium (²H or d) atoms results in a molecule with a higher molecular weight than the parent compound, while maintaining identical chemical properties. This mass difference is the key to its utility as an internal standard in mass spectrometry-based assays.
| Property | Value |
| Chemical Formula | C₂₁H₁₆D₂F₃N₂¹⁵NO₅ |
| Molecular Weight | 452.39 g/mol |
| Isotopic Purity | Typically >98% |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
Mechanism of Action of Bictegravir
Bictegravir targets the HIV-1 integrase enzyme, which is essential for the replication of the virus.[5][6][7] Integrase facilitates the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[8] Bictegravir is a strand transfer inhibitor, meaning it binds to the active site of the integrase-viral DNA complex and blocks the covalent linkage of the viral DNA to the host cell's DNA.[2][9] This effectively halts the viral replication cycle.[2]
Caption: Mechanism of Bictegravir action on HIV-1 integrase.
In Vitro Activity of Bictegravir
Bictegravir demonstrates potent antiviral activity against a broad range of HIV-1 subtypes and has a high barrier to the development of resistance.[1] The following table summarizes key in vitro activity parameters.
| Parameter | Cell Type | Value (nM) | Reference |
| EC₅₀ | MT-4 | 2.5 | [10] |
| EC₅₀ | CEMx174 | 1.5 | [10] |
| EC₅₀ | Primary Human PBMCs | 0.2 - 2.0 | [10] |
| Protein-Adjusted EC₅₀ | 90% Human Serum | 120 | [10] |
| IC₅₀ (Strand Transfer) | Recombinant Integrase | 7.5 | [10] |
Role of Bictegravir-15N, d2 in Quantitative Bioanalysis
The primary and most critical role of Bictegravir-15N, d2 is as an internal standard (IS) for the accurate quantification of Bictegravir in biological matrices such as plasma, serum, and tissue homogenates. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS).
Principle of Isotope Dilution Mass Spectrometry:
A known amount of Bictegravir-15N, d2 is added to the biological sample containing an unknown amount of Bictegravir. The labeled (heavy) and unlabeled (light) forms of the analyte are chemically identical and therefore exhibit the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer. Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. The mass spectrometer can differentiate between the two forms based on their mass-to-charge ratio (m/z). By measuring the ratio of the peak areas of the analyte to the internal standard, the concentration of the analyte in the original sample can be accurately calculated.
Experimental Protocol: Quantification of Bictegravir in Human Plasma using LC-MS/MS
This section provides a typical experimental protocol for the quantification of Bictegravir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Bictegravir-15N, d2 as the internal standard.
Materials and Reagents
-
Bictegravir reference standard
-
Bictegravir-15N, d2 internal standard
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and internal standard working solution at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.
-
Add 100 µL of the internal standard working solution (Bictegravir-15N, d2 in ACN).
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
Caption: Workflow for plasma sample preparation.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or gradient elution, optimized for separation |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Bictegravir: m/z 450.1 → 289.1; Bictegravir-15N, d2: m/z 453.1 → 291.1 (Example transitions, may vary by instrument) |
| Collision Energy | Optimized for each transition |
Data Analysis
-
Integrate the peak areas for both Bictegravir and Bictegravir-15N, d2.
-
Calculate the peak area ratio (Bictegravir / Bictegravir-15N, d2).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Bictegravir in the unknown samples by interpolating their peak area ratios from the calibration curve.
Applications in HIV Research
The use of Bictegravir-15N, d2 is integral to various areas of HIV research:
-
Pharmacokinetic (PK) Studies: Accurate determination of Bictegravir concentrations in plasma over time is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Drug-Drug Interaction (DDI) Studies: Investigating the effect of co-administered drugs on Bictegravir exposure.
-
Therapeutic Drug Monitoring (TDM): In certain clinical scenarios, monitoring drug levels in patients to ensure optimal therapeutic concentrations and minimize toxicity.
-
Bioequivalence Studies: Comparing the bioavailability of different formulations of Bictegravir.
-
In Vitro and In Vivo Correlation (IVIVC): Establishing a relationship between in vitro drug dissolution and in vivo drug absorption.
Synthesis of Bictegravir-15N, d2
While detailed, step-by-step synthetic protocols for isotopically labeled compounds are often proprietary, the general approach involves introducing the stable isotopes at a late stage of the synthesis of the parent molecule, Bictegravir. The ¹⁵N can be incorporated through the use of a ¹⁵N-labeled amine precursor, and the deuterium atoms can be introduced via a deuterated reducing agent or a deuterated building block. The synthesis is designed to be efficient and to ensure high isotopic enrichment.
Conclusion
Bictegravir-15N, d2 is an indispensable tool in the research and development of the antiretroviral drug Bictegravir. Its role as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable quantitative data. This, in turn, enables a thorough understanding of the pharmacology of Bictegravir, supporting its safe and effective use in the treatment of HIV-1 infection. The methodologies described in this guide provide a framework for researchers to employ this critical reagent in their own studies, contributing to the ongoing efforts to combat the HIV epidemic.
References
- 1. Bictegravir/Emtricitabine/Tenofovir Alafenamide: A Review in HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Gilead to Spotlight New Virology Data Across HIV, Viral Hepatitis and Respiratory Diseases at IDWeek 2025 - BioSpace [biospace.com]
- 5. Going beyond Integration: The Emerging Role of HIV-1 Integrase in Virion Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrase - Wikipedia [en.wikipedia.org]
- 7. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 8. HIV integration - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. journals.asm.org [journals.asm.org]
The Gold Standard of Quantification: An In-depth Technical Guide to Stable Isotope Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical science, particularly within the realms of proteomics, metabolomics, and pharmaceutical development, the demand for precise and accurate quantification of molecules is paramount. Stable Isotope Labeled (SIL) internal standards have emerged as the gold standard to meet this demand, offering unparalleled accuracy in mass spectrometry-based quantification. This technical guide provides a comprehensive overview of the core principles, synthesis, experimental protocols, and applications of SIL standards, empowering researchers to leverage this powerful technology in their work.
Core Principles of Stable Isotope Labeled Standards
Stable isotope labeling involves the incorporation of heavy isotopes of elements such as carbon (¹³C), nitrogen (¹⁵N), or hydrogen (²H or D) into a molecule of interest.[1] These labeled compounds are chemically identical to their endogenous, "light" counterparts but possess a greater mass.[1] This mass difference allows them to be distinguished by a mass spectrometer, forming the basis of the stable isotope dilution (SID) method.[2]
The fundamental principle of SID is the addition of a known amount of a SIL internal standard to a sample at the earliest stage of analysis.[3] The SIL standard co-elutes with the analyte of interest during chromatographic separation and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer.[4] By measuring the ratio of the signal intensity of the endogenous analyte to that of the SIL standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss during preparation or variations in instrument response.[5][6] This methodology provides the highest possible analytical specificity for quantitative determinations.[7]
Synthesis of Stable Isotope Labeled Standards
The generation of high-quality SIL standards is crucial for the success of quantitative assays. Two primary methods are employed for their synthesis:
-
Chemical Synthesis: This approach involves designing a synthetic route to build the target molecule using isotopically enriched building blocks. For instance, the synthesis of riluzolamide-¹³C,¹⁵N₂ utilizes urea-¹³C,¹⁵N₂ as a labeled precursor. This method offers precise control over the location and number of isotopic labels.
-
Hydrogen/Deuterium Exchange: This technique involves exchanging hydrogen atoms with deuterium in the presence of a suitable catalyst. While often more cost-effective, care must be taken to ensure that the deuterium labels are incorporated into non-exchangeable positions within the molecule to prevent their loss during sample processing.[1]
Key Applications and Experimental Workflows
SIL standards are indispensable across various scientific disciplines, each with its specific experimental workflows.
Quantitative Proteomics
In proteomics, SIL standards enable the accurate quantification of proteins and their post-translational modifications.
SILAC is a metabolic labeling strategy where cells are cultured in media containing either normal ("light") or heavy isotope-labeled essential amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).[8][9] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[8] The "heavy" and "light" cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry. The ratio of the peak intensities of the heavy and light peptides provides a precise measure of the relative protein abundance between the two conditions.[10]
Experimental Workflow: Quantitative Proteomics using SILAC
The Protein Standard for Absolute Quantification (PSAQ™) strategy utilizes full-length, stable isotope-labeled proteins as internal standards.[11] These standards share identical biochemical properties with the target protein, allowing them to be spiked into a sample at the beginning of the workflow.[11] This approach corrects for variability in sample preparation, including protein digestion efficiency, providing highly accurate absolute quantification.[12]
Logical Workflow: Absolute Protein Quantification (PSAQ™)
References
- 1. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 2. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass spectrometry-based absolute protein quantification: PSAQ™ strategy makes use of "noncanonical" proteotypic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability and Technical Profile of Bictegravir-15N, d2: A Guide for Researchers
For researchers and drug development professionals engaged in the study of the HIV-1 integrase inhibitor Bictegravir, the isotopically labeled variant, Bictegravir-15N, d2, serves as an indispensable tool, primarily as an internal standard in quantitative bioanalytical assays. This technical guide provides a comprehensive overview of its commercial suppliers, physicochemical properties, mechanism of action, metabolic pathways, and a representative experimental protocol for its application.
Commercial Suppliers
Bictegravir-15N, d2 is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. The following companies are among the commercial sources for this product:
-
MedChemExpress: A supplier of research chemicals and bioactive compounds.
-
Fulcrum Pharma: Specializes in reference standards for the pharmaceutical industry.
-
Simson Pharma Limited: A manufacturer and supplier of active pharmaceutical ingredients (APIs), impurities, and reference standards.
-
LGC Standards: A global leader in the production and distribution of reference materials and proficiency testing schemes.
-
Clearsynth: A technology-based manufacturer of complex chemicals and reference standards.
-
Immunomart: A supplier of a wide range of life science products, including research chemicals.
-
Elex Biotech LLC: A provider of biotechnology and pharmaceutical research reagents.
It is important to note that product availability and specifications may vary between suppliers, and researchers should request a certificate of analysis to ensure the material meets their specific experimental requirements.
Physicochemical and Pharmacokinetic Data
The utility of Bictegravir-15N, d2 in quantitative analysis is intrinsically linked to the well-characterized physicochemical and pharmacokinetic properties of the parent compound, Bictegravir. The introduction of stable isotopes (¹⁵N and ²H) results in a distinct mass shift, enabling its differentiation from the unlabeled drug in mass spectrometry-based assays, while ideally maintaining identical chromatographic behavior.
Table 1: Physicochemical Properties of Bictegravir-15N, d2
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₆D₂F₃N₂¹⁵NO₅ | [1] |
| Molecular Weight | 452.39 g/mol | [1] |
| Unlabeled CAS Number | 1611493-60-7 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically >95% (HPLC) | [2] |
| Storage Conditions | -20°C for long-term storage | [1] |
Table 2: Key Pharmacokinetic Parameters of Bictegravir (Unlabeled)
| Parameter | Value | Source |
| Plasma Half-life (t₁/₂) | 17.3 hours | [3] |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 2.0 - 4.0 hours | [4] |
| Plasma Protein Binding | >99% | [4] |
| Metabolism | Primarily via CYP3A4 and UGT1A1 pathways | [4][5] |
| Elimination | ~60.5% in feces, ~35% in urine (mainly as metabolites) | [4] |
| IC₅₀ (HIV-1 Integrase Strand Transfer) | 7.5 nM | [1] |
Mechanism of Action
Bictegravir is a potent inhibitor of the HIV-1 integrase enzyme, a critical component in the viral replication cycle.[5] Specifically, it targets the strand transfer step, preventing the integration of the viral DNA into the host cell's genome.[5] This action effectively halts the establishment of a productive infection. The mechanism involves the chelation of divalent metal ions in the active site of the integrase enzyme, which is essential for its catalytic activity.
Metabolic Pathway of Bictegravir
The metabolism of Bictegravir is a key determinant of its pharmacokinetic profile and potential for drug-drug interactions. It is primarily metabolized in the liver through two main pathways: oxidation by Cytochrome P450 3A4 (CYP3A4) and glucuronidation by UDP-glucuronosyltransferase 1A1 (UGT1A1).[4][5] Understanding this pathway is crucial for interpreting data from pharmacokinetic studies where Bictegravir-15N, d2 is used as an internal standard.
Metabolic pathways of Bictegravir.
Experimental Protocol: Use of Bictegravir-15N, d2 as an Internal Standard in LC-MS/MS Analysis
The primary application of Bictegravir-15N, d2 is as an internal standard (IS) for the quantification of Bictegravir in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from published methodologies.[6][7][8]
Objective: To accurately quantify the concentration of Bictegravir in human plasma samples.
Materials:
-
Human plasma samples
-
Bictegravir analytical standard
-
Bictegravir-15N, d2 (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Bictegravir (e.g., 1 mg/mL) in a suitable organic solvent like methanol or DMSO.
-
Prepare a stock solution of Bictegravir-15N, d2 (e.g., 1 mg/mL) in the same solvent.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the Bictegravir stock solution with blank human plasma to prepare a series of calibration standards at different concentrations (e.g., 1 to 10,000 ng/mL).[6]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma sample (calibration standard, QC, or unknown), add a fixed amount of the Bictegravir-15N, d2 internal standard solution (e.g., 10 µL of a 100 ng/mL solution).
-
Add a protein precipitating agent, such as 150 µL of acetonitrile.[6]
-
Vortex the mixture for approximately 1 minute.
-
Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the transitions for both Bictegravir and Bictegravir-15N, d2.
-
Bictegravir: m/z 450.1 → 289.1[7]
-
Bictegravir-15N, d2 (IS): The precursor and product ions will be shifted according to the isotopic labeling. The exact m/z values should be determined by direct infusion of the IS.
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (Bictegravir) and the internal standard (Bictegravir-15N, d2).
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Bictegravir in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Workflow for LC-MS/MS quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A study of the pharmacokinetics, safety, and efficacy of bictegravir/emtricitabine/tenofovir alafenamide in virologically suppressed pregnant women with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 4. Population pharmacokinetics of bictegravir in real-world people with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. researchgate.net [researchgate.net]
Technical Guide: Storage and Stability of Bictegravir-15N, d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the storage and stability of the isotopically labeled compound Bictegravir-15N, d2. The information presented herein is crucial for ensuring the integrity of the compound during storage and in experimental settings. The stability data is primarily based on studies of the unlabeled parent compound, Bictegravir, with the assumption that the isotopic labeling does not significantly alter its chemical stability.
Storage Recommendations
Proper storage is critical to maintain the purity and stability of Bictegravir-15N, d2.
| Parameter | Recommendation | Reference |
| Storage Temperature | -20°C | [1] |
| Product Format | Neat solid | [1] |
| Container | Tightly sealed, light-resistant container | |
| Handling | Handle in a controlled environment to prevent contamination and moisture absorption. |
Chemical Stability and Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following sections summarize the degradation of Bictegravir under various stress conditions.
The following table summarizes the observed degradation of Bictegravir under different stress conditions as reported in the literature. These studies are indicative of the stability of the Bictegravir molecule.
| Stress Condition | Reagent/Condition Details | Observed Degradation (%) | Key Degradation Products | Reference |
| Acidic Hydrolysis | 0.1 N HCl, 24 hours | 5.42% | DP-1 (methanamine), DP-3 (carboxylic acid), and other isomeric degradation products. | [2] |
| Basic Hydrolysis | 0.1 N NaOH, 24 hours | Significant | Isomeric degradation products. | [3][4] |
| Oxidative Degradation | 3% H2O2, 24 hours | Significant | Not specified in detail. | [5] |
| Thermal Degradation | 60°C, 24 hours or 105°C, 6 hours | Sensitive | Not specified in detail. | [6] |
| Photolytic Degradation | UV light, 24 hours or 6 hours | Not specified | Not specified in detail. | [6] |
The following are generalized protocols for conducting forced degradation studies on Bictegravir, based on methodologies cited in the literature.
2.2.1. Preparation of Stock Solution A standard stock solution of Bictegravir is prepared by accurately weighing and dissolving the compound in a suitable diluent to a known concentration, for example, 5000 µg/mL.[6]
2.2.2. Acidic Degradation
-
To a specific volume of the stock solution, add an equal volume of 1N HCl.[6]
-
Keep the mixture at room temperature for a specified duration (e.g., 30 minutes to 24 hours).[6]
-
Neutralize the solution with an equivalent amount of 1N NaOH.[6]
-
Dilute the solution to a final concentration suitable for analysis.[6]
2.2.3. Basic Degradation
-
To a specific volume of the stock solution, add an equal volume of 1N NaOH.[6]
-
Maintain the solution at room temperature for a defined period (e.g., 30 minutes).[6]
-
Neutralize the reaction with an equivalent amount of 1N HCl.[6]
-
Dilute the final solution to the target concentration for analysis.[6]
2.2.4. Oxidative Degradation
-
Combine a specific volume of the stock solution with an equal volume of 10% H2O2.[6]
-
Allow the reaction to proceed at room temperature for a set time (e.g., 30 minutes).[6]
-
Dilute the resulting solution to the desired analytical concentration.[6]
2.2.5. Thermal Degradation
-
Expose a known quantity of the solid drug substance to a high temperature (e.g., 105°C) in a hot air oven for a specified duration (e.g., 6 hours).[6]
-
Alternatively, expose the drug solution to a moderately elevated temperature (e.g., 60°C) for 24 hours.
-
After exposure, dissolve and dilute the sample to the appropriate concentration for analysis.
2.2.6. Photolytic Degradation
-
Expose a solution of the drug to UV light for a defined period (e.g., 6 to 24 hours).[6]
-
Prepare the exposed solution for analysis by diluting to the target concentration.
Analytical Methodologies for Stability Assessment
The stability of Bictegravir and the quantification of its degradation products are typically assessed using stability-indicating chromatographic methods.
| Analytical Technique | Column | Mobile Phase | Detection Wavelength | Reference |
| RP-HPLC | C18 (e.g., ProntoSILHypersorb ODS C18) | 0.1 M Sodium Perchlorate and Methanol (65:35 v/v), pH 4.8 | 258 nm | |
| UPLC-MS/MS | Not specified | Not specified | Mass Spectrometry | [7] |
3.1. General RP-HPLC Method Protocol
-
Preparation of Mobile Phase: Prepare the mobile phase as specified (e.g., 0.1 M Sodium Perchlorate and Methanol in a 65:35 v/v ratio) and adjust the pH to 4.8. Filter and degas the mobile phase before use.
-
Chromatographic Conditions:
-
Analysis: Inject the prepared samples (from forced degradation studies) into the HPLC system and record the chromatograms.
-
Quantification: The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed standard solution of the same concentration.
Visualizations
Caption: A generalized workflow for conducting and analyzing forced degradation studies of Bictegravir-15N, d2.
Caption: A simplified diagram illustrating the major degradation products of Bictegravir under hydrolytic stress conditions.
References
- 1. Bictegravir-15N, d2 | CAS | LGC Standards [lgcstandards.com]
- 2. Study on the hydrolytic degradation behaviour of bictegravir by LC-PDA-Q/TOF-MS/MS NMR and in silico toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. Review of analytical methods for estimating bictegravir anti-HIV drug [wisdomlib.org]
Methodological & Application
Application Note: Development and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Bictegravir in Human Plasma using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bictegravir (BIC) is a potent, once-daily integrase strand transfer inhibitor (INSTI) for the treatment of HIV-1 infection.[1] Accurate and reliable quantification of Bictegravir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Bictegravir in human plasma. The method utilizes a stable isotope-labeled internal standard, Bictegravir-15N, d2, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[2][3]
Principle
The method involves a simple and rapid protein precipitation step for plasma sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (SIL-IS), Bictegravir-15N, d2, which co-elutes with the analyte and has similar ionization properties, allows for accurate quantification by minimizing the impact of matrix variability and extraction inconsistencies.[3]
Experimental Protocols
Materials and Reagents
-
Bictegravir analytical standard
-
Bictegravir-15N, d2 (Internal Standard)[2]
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Standard and Internal Standard Stock Solutions
-
Bictegravir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Bictegravir in methanol to obtain a final concentration of 1 mg/mL.
-
Bictegravir-15N, d2 (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Bictegravir-15N, d2 in methanol to obtain a final concentration of 1 mg/mL.
-
Store stock solutions at -20°C.
Working Solutions
-
Calibration Curve (CC) and Quality Control (QC) Working Solutions: Prepare serial dilutions of the Bictegravir stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for spiking into blank plasma to prepare CC and QC samples.
-
Internal Standard Working Solution: Dilute the Bictegravir-15N, d2 stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation
-
Thaw plasma samples and working solutions to room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the internal standard working solution (100 ng/mL Bictegravir-15N, d2 in acetonitrile).[4]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography
| Parameter | Condition |
| Column | Kinetex EVO C18, 50 x 3.0 mm, 5 µm[4] |
| Mobile Phase | 80:20 (v/v) Acetonitrile:0.1% Formic Acid in Water[4] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 2.0 minutes[4] |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][5] |
| MRM Transitions | Bictegravir: m/z 450.1 → 289.1[4][5] |
| Bictegravir-15N, d2: (Predicted) m/z 453.1 → 291.1 | |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
Data Presentation
Table 1: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 10,000 ng/mL[4][6] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Mean Extraction Recovery | ~98.6%[4][6] |
| Intra-day Precision (%CV) | < 5%[4] |
| Inter-day Precision (%CV) | < 8%[4] |
| Intra-day Accuracy (%Bias) | 94.7% - 101.8%[4] |
| Inter-day Accuracy (%Bias) | 96.8% - 99.5%[4] |
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Bictegravir in Human Plasma using a Validated LC-MS/MS Method with Bictegravir-¹⁵N, d₂ as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bictegravir (BIC) is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1] Accurate quantification of Bictegravir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the quantification of Bictegravir in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method utilizes a stable isotope-labeled internal standard, Bictegravir-¹⁵N, d₂, to ensure high accuracy and precision.
Experimental Protocols
1. Materials and Reagents
-
Bictegravir reference standard
-
Bictegravir-¹⁵N, d₂ internal standard (IS)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with K₂EDTA as anticoagulant)
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Bictegravir and Bictegravir-¹⁵N, d₂ in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Bictegravir stock solution in a mixture of methanol and water (50:50, v/v) to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of Bictegravir-¹⁵N, d₂ in acetonitrile.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve standards and quality control samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 150 µL of the internal standard spiking solution (Bictegravir-¹⁵N, d₂ in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A UHPLC or HPLC system capable of delivering a stable flow rate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Acquity® UPLC® BEH™ C18 (2.1 x 100 mm, 1.7 µm) or equivalent[2] |
| Mobile Phase | Isocratic: 80% Acetonitrile, 20% Water with 0.1% Formic Acid[2] |
| Flow Rate | 0.25 mL/min[1] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] |
| Source Temperature | 550°C[1] |
| Ion Spray Voltage | 5500 V[1] |
| Nebulizer Gas (GS1) | 55 psi[1] |
| Drying Gas (GS2) | 60 psi[1] |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Bictegravir and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Bictegravir | 450.2 | 289.2 / 145.4[2] |
| Bictegravir-¹⁵N, d₂ (IS) | 453.2 | 289.2[2] |
Data Presentation
The following tables summarize the quantitative performance of the described method, compiled from validated similar assays.
Table 4: Calibration Curve and Linearity
| Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Bictegravir | Human Plasma | 1 - 10,000[1] | ≥0.9991[1] |
| Bictegravir | Human Plasma | 10.70 - 8560 µg/L (total)[2] | >0.99[2] |
| Bictegravir | Human Plasma | 2 - 500[3] | >0.99[3] |
Table 5: Precision and Accuracy
| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | ≤15% | 85-115% | ≤15% | 85-115% |
| Medium | ≤15% | 85-115% | ≤15% | 85-115% |
| High | ≤15% | 85-115% | ≤15% | 85-115% |
Note: The acceptable limits for precision (%CV) are typically ≤15% (≤20% for the Lower Limit of Quantification), and for accuracy, the mean value should be within ±15% of the nominal value (±20% at the LLOQ), in accordance with FDA guidelines.
Table 6: Recovery
| Analyte | Mean Extraction Recovery (%) | Precision (%CV) |
| Bictegravir | 98.64%[1] | 2.91%[1] |
Mandatory Visualization
Caption: Workflow for Bictegravir quantification in plasma.
References
- 1. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of total and unbound bictegravir concentrations in plasma and cerebrospinal fluid by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
Application Note: Quantitative Analysis of Bictegravir in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bictegravir (BIC) is a potent, second-generation HIV-1 integrase strand transfer inhibitor (INSTI)[1]. It is a core component of combination antiretroviral therapy, effectively suppressing viral replication by preventing the integration of viral DNA into the host cell's genome[2][3]. Accurate and precise quantification of Bictegravir in biological matrices like human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Bictegravir in human plasma. The method employs a stable isotope-labeled internal standard (IS), such as Bictegravir-15N, d2 (or a similar analog like Bictegravir-d5), to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing and analysis[4][5][6].
Mechanism of Action
Bictegravir targets the HIV-1 integrase enzyme, which is essential for the replication of the virus. By binding to the active site of the integrase, Bictegravir blocks the strand transfer step of viral DNA integration into the host genome, thus halting the viral life cycle[7][8][9].
Caption: Bictegravir inhibits the HIV-1 integrase enzyme, blocking viral DNA integration.
Metabolism Overview
Bictegravir is primarily metabolized in the liver. The main metabolic pathways involve oxidation by the cytochrome P450 3A4 (CYP3A4) enzyme and glucuronidation by the UGT1A1 enzyme[7][10]. Understanding its metabolism is important for predicting potential drug-drug interactions.
Analytical Protocol
1. Principle
This method quantifies Bictegravir in human plasma using LC-MS/MS. After sample cleanup via protein precipitation, the analyte and its stable isotope-labeled internal standard are separated using reversed-phase chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode[11][12][13]. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.
2. Materials and Reagents
-
Analytes: Bictegravir reference standard, Bictegravir-15N, d2 (or Bictegravir-d5) as internal standard[4].
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Formic Acid (LC-MS grade).
-
Water: Deionized water, Type 1 or HPLC grade.
-
Plasma: Blank human plasma (K2EDTA anticoagulant).
3. Instrumentation
-
LC System: A UHPLC or HPLC system capable of delivering accurate gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source[11].
4. Experimental Procedures
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Bictegravir and the internal standard in a suitable solvent such as DMSO or methanol[4][14].
-
Working Solutions: Prepare intermediate and spiking working solutions by serially diluting the stock solutions with a mixture of methanol and water.
-
Internal Standard Spiking Solution: Dilute the internal standard working solution in acetonitrile to the desired concentration (e.g., 150 ng/mL)[4]. This solution will be used for protein precipitation.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard spiking solution (in acetonitrile) to each tube[11].
-
Vortex the samples for 5 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C[11].
-
Transfer 50 µL of the clear supernatant to a new tube or HPLC vial insert.
-
Add 150 µL of 50% acetonitrile in water to the supernatant[11].
-
Vortex briefly and inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system.
Caption: Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Conditions
The following tables summarize typical starting conditions for the method. These may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, e.g., Kinetex EVO C18 (50 x 3.0 mm, 5 µm)[11][13] or Waters Atlantis T3 C18 (50 x 2.1 mm, 3 µm)[4][15] |
| Mobile Phase A | 0.1% Formic Acid in Water[14] |
| Mobile Phase B | Acetonitrile[14] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Isocratic (e.g., 80% B)[11][13] or a shallow gradient |
| Injection Volume | 2 - 5 µL |
| Column Temperature | 40°C |
| Total Run Time | 2 - 4 minutes[5][11] |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Condition |
|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][11] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~5500 V |
| Source Temperature | ~500 - 600°C |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Bictegravir and Internal Standard
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
|---|---|---|
| Bictegravir | 450.1 | 289.1[11][16] |
| Bictegravir-15N, d2 (IS) | ~453.1 | ~289.1 |
| Bictegravir-d5 (IS) | ~455.1 | ~289.1 |
Note: The exact m/z for the internal standard will depend on the specific labeled positions. The values for Bictegravir-15N, d2 and Bictegravir-d5 are illustrative.
Method Performance Characteristics
The described method, when validated according to regulatory guidelines (e.g., FDA), demonstrates excellent performance. Typical validation results are summarized below.
Table 4: Summary of Method Validation Parameters
| Parameter | Typical Performance |
|---|---|
| Linearity Range | 20 - 20,000 ng/mL[4][15] |
| Correlation Coefficient (r²) | > 0.99[4][15] |
| Intra- & Inter-assay Precision (%CV) | < 15% (< 11.4% reported)[4][15] |
| Intra- & Inter-assay Accuracy (%Bias) | Within ±15% (±8.5% reported)[4][15] |
| Extraction Recovery | > 90% (99.1% - 110% reported)[4] |
| Matrix Effect | Minimal and compensated by the internal standard |
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Bictegravir in human plasma. The use of a stable isotope-labeled internal standard, such as Bictegravir-15N, d2, is critical for achieving the accuracy and precision required for clinical and research applications. The simple protein precipitation sample preparation protocol allows for rapid sample processing, making the method suitable for studies involving a large number of samples.
References
- 1. Bictegravir - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Bictegravir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. google.com [google.com]
- 9. New integrase inhibitor bictegravir looks promising in early studies | aidsmap [aidsmap.com]
- 10. Bictegravir/Emtricitabine/Tenofovir Alafenamide: A Review in HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bohrium.com [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous quantification of five antiretrovirals in human tissues using ultra-high performance liquid chromatography-tandem mass spectrometry methods for therapeutic drug monitoring at the sites of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of an LC-MS/MS assay for the simultaneous determination of bictegravir, doravirine, and raltegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijper.org [ijper.org]
Application Note: High-Throughput and Accurate Quantification of Bictegravir in Biological Matrices
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Abstract
This application note provides detailed protocols for the sample preparation of Bictegravir in biological matrices, primarily human plasma, for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as Bictegravir-¹⁵N d₂, is crucial for achieving accurate and precise results by compensating for matrix effects and variability in sample processing.[1] This document outlines three common extraction techniques: protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE), with a particular focus on the widely adopted protein precipitation method.[2][3][4][5]
Introduction
Bictegravir (BIC) is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[3] Accurate measurement of Bictegravir concentrations in biological fluids is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. A robust and reliable sample preparation method is fundamental to minimizing interference from endogenous matrix components and ensuring the accuracy and precision of the analytical method. The use of a labeled internal standard is highly recommended to control for variability during sample preparation and analysis.[1]
Sample Preparation Workflow
The general workflow for preparing biological samples for Bictegravir analysis is depicted below. This process involves the addition of an internal standard, extraction of the analyte from the matrix, and preparation of the final extract for injection into the LC-MS/MS system.
Caption: General workflow for Bictegravir sample preparation.
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely used method for the extraction of Bictegravir from plasma samples.[2][3][4][5] It involves the addition of an organic solvent to denature and precipitate plasma proteins, followed by centrifugation to separate the protein-free supernatant containing the analyte.
Materials:
-
Human plasma
-
Bictegravir analytical standard
-
Bictegravir-¹⁵N d₂ internal standard (or other suitable labeled standard)
-
Acetonitrile (ACN), HPLC grade[3]
-
Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Sample Aliquoting: Aliquot 50-200 µL of human plasma into a clean microcentrifuge tube.[2][3]
-
Internal Standard Spiking: Add a small volume (e.g., 50 µL) of the internal standard working solution (e.g., 1 µg/mL Bictegravir-¹⁵N d₂ in methanol) to each plasma sample, standard, and quality control sample.[2]
-
Protein Precipitation: Add a precipitating agent, typically 3-4 volumes of cold acetonitrile, to each tube.[2][3] For example, for a 200 µL plasma sample, add 600-800 µL of ACN.
-
Vortexing: Vortex the samples vigorously for 1-5 minutes to ensure thorough mixing and complete protein precipitation.[3]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase used for LC-MS/MS analysis. This step helps to concentrate the sample and improve compatibility with the chromatographic system.
-
Analysis: Inject an aliquot (e.g., 2 µL) of the prepared sample into the LC-MS/MS system for analysis.[3]
Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation by utilizing a solid sorbent to retain the analyte of interest while washing away interferences. This method can lead to lower matrix effects and improved sensitivity.
Materials:
-
SPE cartridges (e.g., C18 or polymeric reversed-phase)
-
SPE vacuum manifold
-
Methanol (for conditioning and elution)
-
Deionized water (for equilibration)
-
Washing solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
Protocol:
-
Sample Pre-treatment: Perform steps 1 and 2 from the Protein Precipitation protocol. The plasma sample may need to be diluted with an acidic solution (e.g., 4% phosphoric acid) to facilitate binding to the sorbent.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent.[6] Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the washing solution to remove hydrophilic interferences.
-
Elution: Elute Bictegravir and the internal standard from the cartridge with 1 mL of the elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the Protein Precipitation protocol.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Materials:
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)
-
Aqueous buffer (to adjust pH if necessary)
-
Glass test tubes
-
Centrifuge
Protocol:
-
Sample Pre-treatment: Perform steps 1 and 2 from the Protein Precipitation protocol. An optional step is to adjust the pH of the plasma sample with a buffer to optimize the extraction efficiency of Bictegravir.
-
Extraction: Add 3-5 volumes of the extraction solvent to the plasma sample in a glass test tube.
-
Mixing: Cap the tube and vortex or shake vigorously for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge at a moderate speed (e.g., 4000 rpm) for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute as described in the Protein Precipitation protocol.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of Bictegravir using different sample preparation methods coupled with LC-MS/MS.
| Parameter | Protein Precipitation | Solid-Phase Extraction | Liquid-Liquid Extraction | Reference(s) |
| Recovery | >98% | 80-120% | >85% | [3][6] |
| Linearity Range | 1 - 10,000 ng/mL | Analyte Dependent | Analyte Dependent | [3] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Analyte Dependent | Analyte Dependent | [3] |
| Precision (%RSD) | < 5% | < 15% | < 15% | [3][6] |
| Accuracy (%Bias) | ± 5% | ± 15% | ± 15% | [3][6] |
Conclusion
The choice of sample preparation method for Bictegravir analysis depends on the specific requirements of the assay, such as the desired level of sensitivity, throughput, and the complexity of the biological matrix. Protein precipitation offers a rapid and simple approach suitable for high-throughput analysis, while solid-phase extraction and liquid-liquid extraction can provide cleaner extracts and potentially lower limits of quantification. The use of a stable isotope-labeled internal standard is strongly recommended for all methods to ensure the highest level of accuracy and precision in the quantification of Bictegravir.
References
- 1. Measurement of total and unbound bictegravir concentrations in plasma and cerebrospinal fluid by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-analytical Method Development and Validation for Simultaneous Determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in Human Plasma by LC-MS/MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Analysis of Bictegravir-¹⁵N, d₂
Introduction
Bictegravir is a second-generation integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1][2] Quantitative bioanalysis of Bictegravir in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Stable isotopically labeled internal standards, such as Bictegravir-¹⁵N, d₂, are essential for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These internal standards mimic the physicochemical properties of the analyte, compensating for variations in sample preparation and instrument response.
This document provides detailed application notes and protocols for the determination of mass spectrometry ion transitions for Bictegravir-¹⁵N, d₂. It is intended for researchers, scientists, and drug development professionals working on the bioanalysis of Bictegravir.
Molecular Structures and Isotopic Labeling
The chemical formula of Bictegravir is C₂₁H₁₈F₃N₃O₅, with a monoisotopic mass of 449.1199 Da.[2] For the internal standard, Bictegravir-¹⁵N, d₂, a chemically reasonable labeling pattern involves the substitution of one ¹⁴N atom with a ¹⁵N atom and two ¹H atoms with deuterium (²H or d) atoms. A common and synthetically feasible labeling strategy is to incorporate the ¹⁵N at the amide nitrogen and the two deuterium atoms on the benzylic carbon of the 2,4,6-trifluorobenzyl group. This placement provides stability to the labels during ionization and fragmentation.
Figure 1: Chemical Structures of Bictegravir and the proposed structure of Bictegravir-¹⁵N, d₂
Caption: Chemical structures of Bictegravir and its isotopically labeled form.
Mass Spectrometry Ion Transitions
For quantitative analysis using tandem mass spectrometry, specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode.
1. Bictegravir (Analyte)
-
Precursor Ion ([M+H]⁺): In positive electrospray ionization (ESI+), Bictegravir readily forms a protonated molecule.
-
m/z = 449.1199 + 1.0073 = 450.1272
-
-
Product Ion: A common fragmentation pathway for N-benzyl amides is the cleavage of the amide bond.[3] For Bictegravir, this results in the loss of the 2,4,6-trifluorobenzylamine moiety.
2. Bictegravir-¹⁵N, d₂ (Internal Standard)
-
Precursor Ion ([M+H]⁺): The mass of the internal standard is increased by the isotopic labels.
-
Mass of ¹⁵N = 15.0001 Da (compared to ¹⁴N = 14.0031 Da)
-
Mass of ²H = 2.0141 Da (compared to ¹H = 1.0078 Da)
-
Mass increase = (15.0001 - 14.0031) + 2 * (2.0141 - 1.0078) = 0.997 + 2 * 1.0063 = 3.0096 Da
-
Monoisotopic mass of Bictegravir-¹⁵N, d₂ = 449.1199 + 3.0096 = 452.1295 Da
-
m/z = 452.1295 + 1.0073 = 453.1368
-
-
Product Ion: Since the isotopic labels are on the 2,4,6-trifluorobenzylamine moiety which is lost during fragmentation, the product ion will have the same m/z as the unlabeled Bictegravir.
-
The predicted MRM transition for Bictegravir-¹⁵N, d₂ is 453.1 → 289.1 .
-
Table 1: Summary of Mass Spectrometry Ion Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Bictegravir | 450.1 | 289.1 |
| Bictegravir-¹⁵N, d₂ | 453.1 | 289.1 |
Experimental Protocol: LC-MS/MS Method for the Quantification of Bictegravir
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
1. Sample Preparation (Human Plasma)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (Bictegravir-¹⁵N, d₂ in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial.
2. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Zorbax XDB C18, 2.1 x 50 mm, 5 µm).[4][5]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient:
Time (min) %A %B 0.0 70 30 2.0 30 70 2.1 70 30 | 3.0 | 70 | 30 |
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Bictegravir: 450.1 → 289.1
-
Bictegravir-¹⁵N, d₂: 453.1 → 289.1
-
-
Ion Source Parameters (Typical):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
Collision Gas: Argon
-
Collision Energy: Optimize for maximum signal intensity for each transition.
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of Bictegravir.
Conclusion
The use of a stable isotopically labeled internal standard, such as Bictegravir-¹⁵N, d₂, is critical for the development of robust and reliable bioanalytical methods for the quantification of Bictegravir. This document provides the predicted mass spectrometry ion transitions for Bictegravir-¹⁵N, d₂ and a detailed experimental protocol to serve as a starting point for method development and validation. The provided information is intended to facilitate the work of researchers and scientists in the field of drug development and analysis.
References
- 1. Bictegravir - Wikipedia [en.wikipedia.org]
- 2. Bictegravir | C21H18F3N3O5 | CID 90311989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-analytical Method Development and Validation for Simultaneous Determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in Human Plasma by LC-MS/MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 5. ijper.org [ijper.org]
Application Note: High-Throughput Chromatographic Separation and Quantification of Bictegravir and its Labeled Internal Standard (Bictegravir-d5) in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antiretroviral drug Bictegravir (BIC) and its stable isotope-labeled internal standard, Bictegravir-d5 (BIC-d5), in human plasma. The described protocol utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. This method is highly suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring accurate and precise measurement of Bictegravir.
Introduction
Bictegravir is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. Accurate quantification of Bictegravir in biological matrices is crucial for pharmacokinetic assessments and for ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as Bictegravir-d5, is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of the results.[1][2][3] This application note provides a detailed protocol for the chromatographic separation and mass spectrometric detection of Bictegravir and its deuterated analog.
Experimental Protocols
Materials and Reagents
-
Bictegravir reference standard
-
Bictegravir-d5 (labeled internal standard)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
-
Thaw plasma samples and internal standard working solutions at room temperature.
-
To 50 µL of plasma sample in a microcentrifuge tube, add 100 µL of the internal standard spiking solution (Bictegravir-d5 in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Chromatographic Conditions
A summary of the liquid chromatography conditions is presented in the table below.
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or a shallow gradient optimized for peak shape and separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
Mass Spectrometric Conditions
The mass spectrometer was operated in positive ion electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The optimized MRM transitions and compound-specific parameters are detailed in the table below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |
| Bictegravir | 450.2 | 261 | 216 | 59 |
| Bictegravir-d5 | 455.2 | 266 | 216 | 59 |
Data Presentation
The following table summarizes the key quantitative parameters for the analysis of Bictegravir using this method. The linearity of the method was established over a clinically relevant concentration range.
| Parameter | Bictegravir | Bictegravir-d5 (IS) |
| Linearity Range | 20.0 - 20,000 ng/mL | N/A |
| Correlation Coefficient (r²) | >0.994 | N/A |
| Inter-assay Accuracy (%Bias) | ≤ ±8.5% | N/A |
| Inter-assay Precision (%CV) | ≤ 11.4% | N/A |
| Recovery | 99.1% - 110% | 99.4% - 101% |
Workflow Visualization
The following diagram illustrates the experimental workflow from sample receipt to data analysis.
Caption: Experimental workflow for the quantification of Bictegravir.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantitative analysis of Bictegravir in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for demanding research and clinical applications. The simple sample preparation and rapid chromatographic runtime allow for the efficient processing of large numbers of samples.
References
Application Note: High-Throughput Bioanalytical Method for the Quantification of Bictegravir in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of Bictegravir (BIC) in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This method has been validated following FDA guidelines and is suitable for pharmacokinetic studies and therapeutic drug monitoring.[1][2][3]
Introduction
Bictegravir is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1] Accurate and reliable measurement of Bictegravir concentrations in plasma is crucial for pharmacokinetic assessments, dose optimization, and ensuring therapeutic efficacy. This document provides a detailed protocol for a high-throughput LC-MS/MS method for the determination of Bictegravir in human plasma, suitable for researchers, scientists, and drug development professionals.
Data Summary
The quantitative performance of the described method is summarized in the following tables.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Analyte | Bictegravir (BIC) |
| Internal Standard (IS) | Dolutegravir (DTG) or Naproxen (NPX)[1][2] |
| Plasma Volume | 50 µL[1] |
| Extraction Method | Protein Precipitation[1][2] |
| Chromatographic Column | Kinetex EVO C18, 50 x 3.0 mm, 5 µm or Zorbax XDB C18, 2.1 x 50 mm, 5 µm[1][2] |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Isocratic or Gradient)[1][2] |
| Flow Rate | 0.15 - 0.4 mL/min |
| Injection Volume | 2 µL[1] |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |
| MRM Transition (BIC) | m/z 450.1 → 289.1[1][2] |
| MRM Transition (IS) | m/z 420.1 → 277.1 (DTG) or m/z 231.12 → 184.82 (NPX)[1][2] |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Calibration Curve Range | 1 - 10,000 ng/mL or 2 - 500 ng/mL[1][2] |
| Correlation Coefficient (r²) | ≥ 0.9991[1] |
| Accuracy | 95.07 - 104.70%[1] |
| Precision (%CV) | 0.05 - 4.57%[1] |
| Mean Extraction Recovery | 98.64%[1] |
| Dilution Integrity | Validated for samples exceeding the upper limit of quantification |
| Stability | Stable under various storage and handling conditions (details in protocol) |
Experimental Protocols
Materials and Reagents
-
Bictegravir reference standard
-
Internal Standard (Dolutegravir or Naproxen)
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Formic Acid (reagent grade)
-
Ultrapure Water
-
Human plasma (K2EDTA)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Bictegravir and the Internal Standard in DMSO or a suitable organic solvent.[1]
-
Working Solutions: Prepare serial dilutions of the Bictegravir stock solution in a mixture of water and methanol (50:50, v/v) to create working solutions for calibration standards and quality control samples.[1]
-
Internal Standard Spiking Solution: Prepare a working solution of the Internal Standard in acetonitrile at a concentration of 100 ng/mL.[1]
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.[1]
-
Add 200 µL of the internal standard spiking solution (in acetonitrile) to each tube.[1]
-
Vortex the samples for 5 minutes to precipitate proteins.[1]
-
Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C.[1]
-
Transfer 50 µL of the clear supernatant to a new tube or well plate.[1]
-
Add 150 µL of 50% acetonitrile in water to the supernatant.[1]
-
Vortex briefly and centrifuge again at 14,000 rpm for 5 minutes at 4°C.[1]
-
Inject 2 µL of the final supernatant into the LC-MS/MS system.[1]
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Method Validation Workflow
The following diagram illustrates the key steps involved in the validation of the bioanalytical method for Bictegravir in plasma.
Caption: Bioanalytical method validation workflow.
Experimental Workflow Diagram
The diagram below outlines the complete experimental workflow from sample receipt to data analysis.
Caption: Experimental workflow for Bictegravir analysis.
References
- 1. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracellular Bictegravir Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bictegravir (BIC) is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1][2] As with many antiretroviral agents, the therapeutic target of Bictegravir is intracellular.[3] Therefore, the quantification of Bictegravir within cells, such as peripheral blood mononuclear cells (PBMCs), is crucial for pharmacokinetic studies, understanding drug efficacy, and for research and development of new antiretroviral therapies.[3]
This document provides a detailed protocol for the quantification of intracellular Bictegravir in PBMCs using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard, Bictegravir-15N, d2, to ensure accuracy and precision.[4][5][6]
Mechanism of Action of Bictegravir
Bictegravir targets the HIV-1 integrase enzyme, which is essential for the replication of the virus.[7] Specifically, it inhibits the strand transfer step of integration, a process where the viral DNA is inserted into the host cell's genome.[1] By blocking this step, Bictegravir effectively prevents the virus from establishing a chronic infection within the host cell.[7][8]
Caption: Mechanism of Bictegravir action.
Experimental Protocol: Intracellular Bictegravir Quantification in PBMCs
This protocol outlines the steps for isolating PBMCs, extracting intracellular Bictegravir, and quantifying its concentration using LC-MS/MS.
Materials and Reagents
-
Whole blood collected in EDTA-containing tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS), pH 7.4
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
Bictegravir analytical standard
-
Bictegravir-15N, d2 (Internal Standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Cell counting solution (e.g., Trypan Blue)
I. PBMC Isolation
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in RPMI 1640 medium supplemented with 10% FBS.
-
Count the cells using a hemocytometer or an automated cell counter.
II. Sample Preparation for LC-MS/MS Analysis
-
Aliquot a known number of PBMCs (e.g., 1 x 10^6 cells) into a microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
To the cell pellet, add 100 µL of ice-cold 70% methanol to lyse the cells and precipitate proteins.
-
Add 10 µL of the internal standard working solution (Bictegravir-15N, d2 in methanol).
-
Vortex for 1 minute to ensure thorough mixing and cell lysis.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).[9][10]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Intracellular Bictegravir quantification workflow.
III. LC-MS/MS Method
The following are typical LC-MS/MS parameters that can be optimized for your specific instrumentation.
| Parameter | Recommended Conditions |
| LC Column | C18 column (e.g., Kinetex EVO C18, 50 x 3.0 mm, 5 µm)[9][10] |
| Mobile Phase | Isocratic: 80:20 (v/v) Acetonitrile:Water with 0.1% Formic Acid[9][10] |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 2 - 10 µL[9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[9][10] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Bictegravir) | Precursor ion (m/z) 450.1 -> Product ion (m/z) 289.1[9][10] |
| MRM Transition (IS) | Precursor ion (m/z) 453.1 -> Product ion (m/z) 291.1 (projected for +3 Da shift) |
IV. Calibration and Quality Control
-
Prepare calibration standards by spiking known concentrations of Bictegravir into blank cell lysate from untreated PBMCs.
-
The typical dynamic range for quantification is 1-10,000 ng/mL in plasma, which can be adapted for intracellular concentrations.[9][10] A validated range for rat PBMCs is 0.005-10 ng/sample.[3]
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be run with the study samples to ensure the accuracy and precision of the assay.
Data Presentation
The following tables summarize typical parameters for the quantification of Bictegravir.
Table 1: LC-MS/MS Parameters
| Parameter | Value | Reference |
| LC System | Agilent 1200 Series or equivalent | |
| MS System | Sciex API 4000 or equivalent | |
| Column | Kinetex EVO C18, 50 x 3.0 mm, 5 µm | [9][10] |
| Mobile Phase | 80:20 Acetonitrile:Water + 0.1% Formic Acid | [9][10] |
| Flow Rate | 0.5 mL/min | |
| Ion Source | ESI Positive | [9][10] |
| Bictegravir Transition | m/z 450.1 → 289.1 | [9][10] |
| Internal Standard Transition | m/z 453.1 → 291.1 (projected) |
Table 2: Method Validation Summary (Based on Plasma and PBMC Data)
| Parameter | Result | Reference |
| Linearity (Plasma) | 1 - 10,000 ng/mL (r² ≥ 0.999) | [9][10] |
| Linearity (Rat PBMCs) | 0.005 - 10 ng/sample | [3] |
| Accuracy (Plasma) | 95.07 - 104.70% | [9][10] |
| Precision (Plasma) | 0.05 - 4.57% (%CV) | [9][10] |
| Accuracy (Rat PBMCs) | 93.30 - 110.00% | [3] |
| Precision (Rat PBMCs) | 6.52 - 8.25% (%CV) | [3] |
| Extraction Recovery (Plasma) | ~98.64% | [9][10] |
Conclusion
This application note provides a comprehensive framework for the intracellular quantification of Bictegravir in PBMCs using a robust and sensitive LC-MS/MS method with a stable isotope-labeled internal standard. The detailed protocol and methodologies are intended to guide researchers in accurately determining intracellular drug concentrations, which is essential for advancing our understanding of antiretroviral pharmacology. Adherence to good laboratory practices and proper method validation are critical for obtaining reliable and reproducible results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. LC-QQQ-MS based intracellular quantification of bictegravir in peripheral blood mononuclear cells and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bictegravir-15N, d2 | CAS | LGC Standards [lgcstandards.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. How Biktarvy works: Mechanism of action explained [medicalnewstoday.com]
- 8. BIKTARVY® Components, Mechanism of Action & Tenofovir Delivery | Official HCP Site [biktarvyhcp.com]
- 9. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Bictegravir using a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bictegravir (BIC) is a potent, once-daily, unboosted integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1][2] Accurate and precise quantification of Bictegravir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note provides a detailed protocol for the preparation of calibration curves and the quantification of Bictegravir in human plasma using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing Bictegravir-15N, d2 as a stable isotope-labeled internal standard (IS). The use of a stable isotope-labeled internal standard is critical for correcting for variability in sample extraction and ionization, ensuring the accuracy and reliability of the results.[3][4][5]
Principle
This method is based on the principle of stable isotope dilution analysis. A known concentration of the stable isotope-labeled internal standard, Bictegravir-15N, d2, is added to all calibration standards, quality control (QC) samples, and unknown samples. The analyte (Bictegravir) and the internal standard are then extracted from the biological matrix, separated by liquid chromatography, and detected by tandem mass spectrometry. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and to quantify the concentration of Bictegravir in the unknown samples. This ratiometric measurement corrects for potential variations in sample preparation and instrument response.
Materials and Reagents
-
Analytes and Internal Standard:
-
Bictegravir (Reference Standard, purity ≥98.5%)
-
Bictegravir-15N, d2 (Internal Standard, isotopic purity ≥98%)[6]
-
-
Solvents and Chemicals:
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (Type I, ultrapure)
-
Formic acid (LC-MS grade)
-
Dimethyl sulfoxide (DMSO) (ACS grade or higher)
-
-
Biological Matrix:
-
Drug-free human plasma (with K2EDTA as anticoagulant)
-
Experimental Protocols
Preparation of Stock and Working Solutions
4.1.1. Bictegravir Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of Bictegravir reference standard.
-
Dissolve in an appropriate volume of DMSO to achieve a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store at -20°C or -80°C in amber vials.
4.1.2. Bictegravir-15N, d2 (Internal Standard) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of Bictegravir-15N, d2.
-
Dissolve in an appropriate volume of DMSO to achieve a final concentration of 1 mg/mL.
-
Vortex thoroughly.
-
Store at -20°C or -80°C in amber vials.
4.1.3. Bictegravir Working Solutions:
-
Prepare a series of working solutions by serially diluting the Bictegravir stock solution with a 50:50 (v/v) mixture of methanol and water.
-
The concentration of these working solutions should be selected to cover the desired calibration curve range.
4.1.4. Internal Standard Working Solution (50 ng/mL):
-
Prepare the internal standard working solution by diluting the Bictegravir-15N, d2 stock solution with acetonitrile.
-
This solution will be used for protein precipitation and to spike all samples with a constant concentration of the internal standard.
Preparation of Calibration Curve Standards and Quality Control Samples
-
Calibration Standards:
-
Spike appropriate volumes of the Bictegravir working solutions into drug-free human plasma to prepare a series of calibration standards.
-
A typical calibration curve for Bictegravir can range from 1 ng/mL to 10,000 ng/mL.[7]
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking drug-free human plasma with the appropriate Bictegravir working solutions.
-
A lower limit of quantification (LLOQ) QC sample should also be prepared.
-
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (50 ng/mL in acetonitrile).
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
4.4.1. Liquid Chromatography:
-
Column: Kinetex EVO C18, 50 x 3.0 mm, 5 µm or equivalent.[8]
-
Mobile Phase: Isocratic elution with 80:20 (v/v) acetonitrile:water containing 0.1% formic acid.[8][7]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
4.4.2. Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Bictegravir-15N, d2: The exact m/z will be slightly higher than that of Bictegravir due to the stable isotopes. The precursor ion will be approximately m/z 453.1 and the product ion will likely be the same as the unlabeled compound (m/z 289.1) or a similarly stable fragment. The exact transition should be determined by direct infusion of the internal standard.
-
Instrument Parameters: Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) to achieve maximum signal intensity.
Data Analysis and Presentation
-
Calibration Curve:
-
Generate a calibration curve by plotting the peak area ratio (Bictegravir peak area / Bictegravir-15N, d2 peak area) against the nominal concentration of the calibration standards.
-
Perform a linear regression with a weighting factor of 1/x or 1/x². The correlation coefficient (r²) should be ≥0.99.
-
-
Quantification:
-
Determine the concentration of Bictegravir in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
-
Data Summary:
-
Summarize the quantitative data in clearly structured tables for easy comparison and interpretation.
-
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 1 - 10,000 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | ≥ 0.99 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20% | ≤ 20% | ± 20% | ± 20% |
| Low | 3 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| Medium | 500 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| High | 8,000 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of calibration curves and the analysis of samples for Bictegravir quantification.
Caption: Workflow for Bictegravir Quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the preparation of calibration curves and the quantitative analysis of Bictegravir in human plasma using a robust LC-MS/MS method with a stable isotope-labeled internal standard. The described methodology is sensitive, specific, and reliable, making it suitable for a wide range of applications in drug development and clinical research. Adherence to these protocols will ensure the generation of high-quality data for pharmacokinetic and other quantitative studies of Bictegravir.
References
- 1. Antiviral Activity, Safety, and Pharmacokinetics of Bictegravir as 10-Day Monotherapy in HIV-1–Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bictegravir | C21H18F3N3O5 | CID 90311989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bohrium.com [bohrium.com]
- 8. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
Application of Bictegravir-¹⁵N, d₂ in Pharmacokinetic Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Bictegravir-¹⁵N, d₂, a stable isotope-labeled internal standard, in the pharmacokinetic analysis of the antiretroviral drug Bictegravir. The methodologies outlined are crucial for the accurate quantification of Bictegravir in biological matrices, a fundamental aspect of drug development and clinical research.
Introduction
Bictegravir is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1][2] Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is paramount for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Stable isotope-labeled internal standards, such as Bictegravir-¹⁵N, d₂, are indispensable tools in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying drug concentrations in biological samples.[3] The use of a stable isotope-labeled internal standard that co-elutes with the analyte but is distinguishable by mass minimizes variability during sample preparation and analysis, leading to highly accurate and precise results.
Application: Quantitative Bioanalysis of Bictegravir
Bictegravir-¹⁵N, d₂ serves as an ideal internal standard for the quantitative determination of Bictegravir in human plasma via LC-MS/MS. Its primary application is to correct for analyte loss during sample processing and to account for variations in instrument response.
Experimental Protocols
Plasma Sample Preparation
This protocol describes the protein precipitation method for extracting Bictegravir from human plasma.
Materials:
-
Human plasma samples
-
Bictegravir-¹⁵N, d₂ internal standard (IS) solution
-
Acetonitrile (MeCN), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 25 µL of human plasma into a microcentrifuge tube.
-
Add 500 µL of a solution of 100% acetonitrile containing the internal standard, Bictegravir-¹⁵N, d₂.[3]
-
Vortex the mixture vigorously to precipitate plasma proteins.
-
Centrifuge the tubes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
Inject 5 µL of the supernatant directly onto the LC-MS/MS system.[3]
LC-MS/MS Analysis
This section outlines the parameters for the chromatographic separation and mass spectrometric detection of Bictegravir and its internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
HPLC Column: C-18 reversed-phase column (e.g., MacMod Ace-5, 2.1 × 150 mm)[3]
-
Mobile Phase: A suitable gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid).
-
Flow Rate: Optimized for the specific column and system.
-
Injection Volume: 5 µL[3]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of Bictegravir to Bictegravir-¹⁵N, d₂ against the concentration of the calibration standards.[3]
-
A quadratic regression algorithm with 1/y weighting can be used for the calibration curve.[3]
-
The dynamic range of this method has been reported to be 7.8–20,000 ng/mL.[3]
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of Bictegravir obtained from a study in pregnant and postpartum individuals with HIV, where Bictegravir-¹⁵N, d₂ was used as the internal standard for analysis.
| Parameter | 2nd Trimester (n=12) Median (Q1, Q3) | 3rd Trimester (n=27) Median (Q1, Q3) | Postpartum (6-12 weeks) (n=25) Median (Q1, Q3) |
| AUC₀₋₂₄ (µg·h/mL) | 53.4 (48.3, 71.9) | 51.8 (38.8, 64.6) | 118.0 (70.2, 132.0) |
| Cmax (µg/mL) | Data not available in the provided search results | Data not available in the provided search results | Data not available in the provided search results |
| Tmax (h) | 2.0 - 4.0[1] | 2.0 - 4.0[1] | 2.0 - 4.0[1] |
| Half-life (h) | 15.9 - 20.9[1] | 15.9 - 20.9[1] | 15.9 - 20.9[1] |
Note: Cmax, Tmax, and half-life values are general values for Bictegravir and may not be specific to the cited study in pregnant individuals.[1] The study in pregnant women showed that Bictegravir exposure (AUC₀₋₂₄) was significantly lower during the 2nd and 3rd trimesters compared to the postpartum period.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the quantitative analysis of Bictegravir in plasma samples using Bictegravir-¹⁵N, d₂ as an internal standard.
Caption: Workflow for Bictegravir quantification in plasma.
Bictegravir Metabolism
This diagram illustrates the primary metabolic pathways of Bictegravir.
Caption: Metabolic pathways of Bictegravir.
Conclusion
The use of Bictegravir-¹⁵N, d₂ as an internal standard is a robust and reliable method for the accurate quantification of Bictegravir in pharmacokinetic studies. The detailed protocols and data presented herein provide a comprehensive guide for researchers and scientists in the field of drug development. The established LC-MS/MS methodology is sensitive and specific, enabling the precise characterization of Bictegravir's pharmacokinetic profile in various populations. This is essential for ensuring optimal therapeutic outcomes for individuals living with HIV.
References
- 1. Bictegravir | C21H18F3N3O5 | CID 90311989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Concept Evaluation Study of a New Combination Bictegravir plus Tenofovir Alafenamide Nanoformulation with Prolonged Sustained-Drug-Release Potency for HIV-1 Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and safety of bictegravir in pregnant and postpartum persons with HIV and their infants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Bictegravir-15N, d2 Signal Instability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal instability during experiments with Bictegravir-15N, d2.
Frequently Asked Questions (FAQs)
Q1: What is Bictegravir-15N, d2 and what is its primary application?
A1: Bictegravir-15N, d2 is a stable isotope-labeled internal standard for Bictegravir, an antiretroviral drug used in the treatment of HIV-1 infection.[1] It is primarily used in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure the accuracy and precision of Bictegravir concentration measurements in biological matrices.[2] The incorporation of two deuterium (d2) atoms and one nitrogen-15 (15N) atom provides a mass shift that allows it to be distinguished from the unlabeled drug while exhibiting nearly identical chemical and physical properties.
Q2: What are the most common causes of signal instability when using Bictegravir-15N, d2?
A2: Signal instability with Bictegravir-15N, d2, as with many stable isotope-labeled internal standards, can arise from several factors:
-
Analyte Degradation: Bictegravir itself can degrade under certain conditions, and the labeled internal standard is expected to have similar stability.
-
Isotopic Exchange: The deuterium labels (d2) may be susceptible to exchange with protons from the surrounding solvent or matrix, leading to a loss of the mass-shifted signal and a potential increase in the unlabeled analyte signal.
-
Matrix Effects: Components of the biological sample (e.g., plasma, urine) can interfere with the ionization of the internal standard in the mass spectrometer, causing signal suppression or enhancement.[3][4]
-
LC-MS/MS System Issues: Problems with the liquid chromatography system (e.g., column degradation, inconsistent mobile phase composition) or the mass spectrometer (e.g., source contamination, detector fatigue) can lead to fluctuating signal intensities.[5]
-
Inconsistent Sample Preparation: Variability in sample extraction and handling can introduce errors and contribute to signal instability.[6]
Q3: How can I properly store and handle Bictegravir-15N, d2 to ensure its stability?
-
Storage Temperature: Store in a tightly sealed container at -20°C for long-term storage.
-
Light Protection: Protect from light to prevent photolytic degradation.
-
Solution Stability: Prepare fresh working solutions and store them at appropriate temperatures for a limited time. Studies on unlabeled Bictegravir have shown stability in plasma for at least 48 hours on the benchtop and for 62 days at -80°C.[7]
Troubleshooting Guides
Guide 1: Investigating Signal Loss or Drift
This guide will walk you through a systematic approach to identify the root cause of decreasing or fluctuating signal intensity of Bictegravir-15N, d2.
Step 1: System Suitability Check
-
Question: Is the LC-MS/MS system performing optimally?
-
Action: Inject a freshly prepared system suitability solution containing Bictegravir-15N, d2 at a known concentration.
-
Expected Outcome: Consistent retention time, peak shape, and signal intensity across multiple injections.
-
Troubleshooting:
-
Inconsistent Retention Time: Check for leaks in the LC system, issues with the pump, or column degradation.
-
Poor Peak Shape: The column may be overloaded or contaminated. Consider flushing or replacing the column.
-
Low Signal Intensity: The mass spectrometer source may be dirty, or the detector may be losing sensitivity. Perform routine maintenance.
-
Step 2: Evaluate Potential for Isotopic Exchange
-
Question: Is the deuterium label on Bictegravir-15N, d2 exchanging with protons?
-
Action:
-
Prepare a solution of Bictegravir-15N, d2 in a protic solvent (e.g., methanol, water) with and without the biological matrix.
-
Incubate the solutions at room temperature and analyze at different time points (e.g., 0, 1, 4, 8, 24 hours).
-
Monitor the signal intensity of both Bictegravir-15N, d2 and the corresponding unlabeled Bictegravir (M+0).
-
-
Expected Outcome: The signal intensity of Bictegravir-15N, d2 should remain stable, and there should be no significant increase in the M+0 signal.
-
Troubleshooting:
-
Decreasing d2 Signal and Increasing M+0 Signal: This indicates isotopic exchange. Consider using an aprotic solvent for sample preparation if possible, or minimize the time the sample spends in protic solvents before analysis. Deuterium exchange can be more pronounced in acidic or basic conditions.
-
Step 3: Assess Matrix Effects
-
Question: Are components in the biological matrix suppressing or enhancing the signal?
-
Action:
-
Prepare three sets of samples:
-
Set A: Bictegravir-15N, d2 in a neat solution.
-
Set B: Post-extraction spiked matrix (extract blank matrix and then add Bictegravir-15N, d2).
-
Set C: Pre-extraction spiked matrix (add Bictegravir-15N, d2 to the matrix before extraction).
-
-
Compare the peak area of Bictegravir-15N, d2 in all three sets.
-
-
Expected Outcome: The peak areas in all three sets should be comparable.
-
Troubleshooting:
-
Peak Area in B < A: Indicates ion suppression.
-
Peak Area in B > A: Indicates ion enhancement.
-
Peak Area in C significantly different from B: Indicates inefficient extraction recovery.
-
Solution: Improve sample clean-up procedures (e.g., use solid-phase extraction), adjust chromatographic conditions to separate the analyte from interfering matrix components, or dilute the sample.
-
Diagram 1: Troubleshooting Workflow for Signal Instability
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. nebiolab.com [nebiolab.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects with Bictegravir-15N, d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bictegravir-15N, d2 as an internal standard to address matrix effects in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of Bictegravir?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix.[1][2] In the analysis of Bictegravir from biological matrices like human plasma, endogenous components such as phospholipids, salts, and proteins can suppress or enhance the ionization of Bictegravir in the mass spectrometer's ion source.[2][3] This interference can lead to inaccurate and imprecise quantification, potentially compromising the reliability of pharmacokinetic and other clinical studies.[4]
Q2: How does using a stable isotope-labeled internal standard (SIL-IS) like Bictegravir-15N, d2 help in addressing matrix effects?
A2: A stable isotope-labeled internal standard, such as Bictegravir-15N, d2, is the most effective way to compensate for matrix effects.[5] Because the SIL-IS is chemically identical to the analyte (Bictegravir), it co-elutes and experiences the same degree of ionization suppression or enhancement.[5] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is normalized, leading to more accurate and precise quantification.[5]
Q3: What is the typical sample preparation method for analyzing Bictegravir in plasma?
A3: A common and effective sample preparation technique for the analysis of Bictegravir in human plasma is protein precipitation.[6][7] This method involves adding a solvent like acetonitrile to a small volume of plasma (e.g., 50 µL) to precipitate proteins.[6] The sample is then centrifuged, and the clear supernatant is injected into the LC-MS/MS system. This process is favored for its simplicity and high-throughput capabilities.[4]
Q4: What are the acceptance criteria for matrix effects according to regulatory guidelines?
A4: According to regulatory bodies like the U.S. Food and Drug Administration (FDA), the matrix effect should be assessed to ensure it does not compromise the accuracy and precision of the assay.[6][8] The coefficient of variation (CV) of the internal standard-normalized matrix factor across different lots of the biological matrix should be within 15%.[6]
Troubleshooting Guide
Problem 1: I am observing significant ion suppression for Bictegravir even with the use of Bictegravir-15N, d2.
-
Question: What could be the cause of persistent ion suppression, and how can I troubleshoot it?
-
Answer: While Bictegravir-15N, d2 effectively compensates for matrix effects, severe ion suppression can still impact sensitivity.
-
Optimize Chromatographic Separation: Ensure that Bictegravir and its internal standard are chromatographically separated from the regions of major matrix interference. A post-column infusion experiment can help identify these regions.
-
Improve Sample Cleanup: While protein precipitation is common, consider a more rigorous sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to further remove interfering matrix components.[3]
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components causing suppression, although this may also decrease the analyte signal.[9]
-
Check for Contamination: Contamination from solvents, reagents, or collection tubes can contribute to ion suppression. Ensure high-purity solvents and proper sample handling.
-
Problem 2: The peak shape for Bictegravir is poor (e.g., fronting, tailing, or splitting).
-
Question: What are the common causes of poor peak shape, and what are the solutions?
-
Answer: Poor peak shape can be due to several factors:
-
Injection Solvent Mismatch: Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[10] If using protein precipitation with a high percentage of organic solvent, consider evaporating and reconstituting the sample in a weaker solvent or performing a dilution.[10]
-
Column Overload: Injecting too much analyte can lead to peak fronting. Try reducing the injection volume or sample concentration.
-
Column Contamination or Degradation: Contaminants from the matrix can accumulate on the column, affecting peak shape. Flush the column with a strong solvent or replace it if necessary.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Bictegravir and its interaction with the stationary phase. Ensure the mobile phase pH is optimized for good peak shape.
-
Problem 3: I am experiencing high variability in my results between different plasma lots.
-
Question: How can I minimize inter-lot variability?
-
Answer: Inter-lot variability in matrix effects is a known challenge.
-
Thorough Method Validation: During method validation, assess matrix effects using at least six different lots of the biological matrix to ensure the internal standard adequately compensates for any lot-to-lot differences.[6]
-
Use of a Robust Internal Standard: Bictegravir-15N, d2 is an ideal choice as a co-eluting, stable isotope-labeled internal standard, which is the best way to mitigate lot-to-lot variability.
-
Consistent Sample Preparation: Ensure that the sample preparation procedure is highly consistent across all samples and batches.
-
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To a 50 µL aliquot of human plasma, add 200 µL of acetonitrile containing the internal standard, Bictegravir-15N, d2.[6]
-
Vortex the mixture for 5 minutes.
-
Centrifuge the sample at 14,000 rpm for 5 minutes at 4°C.
-
Transfer the clear supernatant to a new tube or well plate.
-
Dilute the supernatant if necessary with the initial mobile phase.
-
Inject an appropriate volume (e.g., 2 µL) into the LC-MS/MS system.[6]
LC-MS/MS Parameters for Bictegravir Analysis
| Parameter | Setting |
| LC Column | Kinetex EVO C18, 50 x 3.0 mm, 5 µm |
| Mobile Phase | Isocratic: 80:20 acetonitrile–water with 0.1% formic acid |
| Flow Rate | 0.250 mL/min |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Bictegravir) | m/z 450.1 → 289.1 |
| MRM Transition (Bictegravir-15N, d2) | m/z 453.2 → 289.2 |
(Note: These are example parameters and may require optimization for your specific instrumentation and application.)[6]
Quantitative Data Summary
Table 1: Matrix Effect and Extraction Recovery of Bictegravir
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | Extraction Recovery (%) |
| Bictegravir | Low QC | 102.8 | 96.0 |
| Medium QC | 104.1 | 99.9 | |
| High QC | 103.7 | 99.9 |
Data presented as mean values. The overall mean matrix effect was 103.52% with a CV ≤ 4.23%. The overall mean extraction recovery was 98.64% with a CV ≤ 2.91%.[6]
Visualizations
Caption: Mitigation of Matrix Effects with a Stable Isotope-Labeled Internal Standard.
Caption: Experimental Workflow for Bictegravir Analysis in Plasma.
Caption: Troubleshooting Logic for Common LC-MS/MS Issues.
References
- 1. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection [restek.com]
Technical Support Center: Optimizing Mass Spectrometer Settings for Bictegravir-¹⁵N,d₂
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bictegravir-¹⁵N,d₂. Our aim is to address specific issues encountered during experimental analysis using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for monitoring Bictegravir-¹⁵N,d₂?
A1: While specific experimental data for Bictegravir-¹⁵N,d₂ is not widely published, we can predict the optimal precursor and product ions based on the known fragmentation of Bictegravir.
-
Predicted Precursor Ion [M+H]⁺: The molecular weight of Bictegravir is approximately 449.44 g/mol . The addition of one ¹⁵N atom (mass increase of ~1 amu) and two deuterium atoms (mass increase of ~2 amu) results in a predicted molecular weight of approximately 452.45 g/mol for Bictegravir-¹⁵N,d₂. Therefore, the expected precursor ion (m/z) in positive ion mode would be ~453.4 .
-
Predicted Product Ion: The major product ion for unlabeled Bictegravir results from a specific fragmentation pathway.[1] Assuming the ¹⁵N and d₂ labels are not on the fragment lost, the major product ion for Bictegravir-¹⁵N,d₂ would be shifted by +3 amu compared to the unlabeled product ion. A common product ion for Bictegravir is seen at m/z 289.1.[2] Therefore, the predicted product ion for the labeled standard would be ~292.1 .
It is crucial to confirm these predicted values by infusing a standard solution of Bictegravir-¹⁵N,d₂ into the mass spectrometer and performing a product ion scan to identify the most intense and stable fragment.
Q2: Which ionization mode is best suited for Bictegravir analysis?
A2: Electrospray Ionization (ESI) in the positive ion mode is the recommended method for the analysis of Bictegravir and its isotopically labeled internal standards.
Q3: What are the typical chromatographic conditions for Bictegravir analysis?
A3: A reverse-phase liquid chromatography (RPLC) method is typically employed. Below are some common starting parameters that can be optimized for your specific application:
| Parameter | Recommendation |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | A gradient starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute Bictegravir, followed by a re-equilibration step. |
| Injection Volume | 1 - 10 µL |
Q4: What sample preparation technique is recommended for plasma samples containing Bictegravir?
A4: Protein precipitation is a simple and effective method for extracting Bictegravir from plasma samples. A common procedure involves adding a threefold volume of cold acetonitrile to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins. The resulting supernatant can then be injected into the LC-MS/MS system.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during the analysis of Bictegravir-¹⁵N,d₂.
Issue 1: Poor or No Signal for Bictegravir-¹⁵N,d₂
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Spectrometer Settings | Verify the precursor and product ion m/z values in your instrument method. Infuse a fresh, known concentration of the internal standard directly into the mass spectrometer to confirm the correct masses and optimize cone voltage and collision energy. |
| Degradation of Internal Standard | Prepare a fresh stock solution of Bictegravir-¹⁵N,d₂. Ensure proper storage conditions (e.g., protected from light, appropriate temperature) to prevent degradation. |
| Ion Source Contamination | Clean the ion source components, including the sample cone and ion transfer optics, according to the manufacturer's recommendations. |
| Sample Preparation Issue | Review your protein precipitation protocol. Ensure complete protein removal and efficient extraction of the analyte. Consider a different extraction method like solid-phase extraction (SPE) if matrix effects are suspected. |
| LC System Problem | Check for leaks in the LC system. Ensure the mobile phase composition is correct and properly degassed. Verify that the injection system is functioning correctly. |
Issue 2: High Signal Variability or Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Matrix effects can cause ion suppression or enhancement, leading to inconsistent results.[3] To mitigate this, you can try diluting the sample, optimizing the chromatography to separate Bictegravir from interfering matrix components, or using a more rigorous sample cleanup method like SPE. |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol for all samples, including standards and quality controls. Use calibrated pipettes and maintain consistent timing for each step. |
| Autosampler Issues | Check the autosampler for air bubbles in the syringe or sample loop. Ensure the injection volume is consistent. Run a series of blank injections to check for carryover. |
| Fluctuations in Ion Source Performance | Monitor the stability of the ion source spray. An unstable spray can lead to variable signal intensity. Check the condition of the ESI probe and ensure a consistent flow of nebulizing gas. |
Issue 3: Peak Tailing or Broadening
| Possible Cause | Troubleshooting Step |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove any adsorbed contaminants. If the problem persists, the column may need to be replaced. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the peak shape of ionizable compounds. Ensure the pH is appropriate for Bictegravir, which is slightly basic. The addition of a small amount of formic acid (0.1%) to the mobile phase generally provides good peak shape. |
| Secondary Interactions with the Stationary Phase | Some columns can have residual silanol groups that interact with basic compounds, causing peak tailing. Using a column with end-capping or a different stationary phase chemistry can help. |
| Extra-column Volume | Minimize the length and diameter of tubing between the column and the mass spectrometer to reduce peak broadening. |
Experimental Workflow & Troubleshooting Logic
Below are diagrams illustrating a typical experimental workflow for Bictegravir analysis and a logical approach to troubleshooting common issues.
Caption: A typical experimental workflow for the analysis of Bictegravir in plasma samples.
Caption: A logical workflow for troubleshooting common mass spectrometry signal issues.
References
potential for isotopic exchange in Bictegravir-15N, d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bictegravir-15N, d2 in their experiments. The information provided addresses the potential for isotopic exchange and offers solutions to common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Bictegravir-15N, d2 and what is its primary application?
A1: Bictegravir-15N, d2 is a stable isotope-labeled version of Bictegravir, an HIV-1 integrase strand transfer inhibitor. It contains one 15N nitrogen atom and two deuterium (d) atoms. Its primary application is as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate measurement of Bictegravir in biological matrices.
Q2: Where are the deuterium labels located on the Bictegravir-15N, d2 molecule?
A2: While the exact position may vary by manufacturer, the two deuterium atoms are commonly placed on the methylene bridge of the 2,4,6-trifluorobenzyl group. This is a chemically stable position under typical analytical conditions and a potential site of metabolism. A patent for deuterated Bictegravir suggests various possible deuteration positions to alter the drug's metabolic profile.[1]
Q3: Is isotopic exchange a concern with Bictegravir-15N, d2?
A3: Under standard LC-MS analytical conditions (e.g., using acetonitrile for protein precipitation and mobile phases containing 0.1% formic acid), Bictegravir-15N, d2 is generally stable.[2][3] However, the potential for hydrogen-deuterium (H/D) exchange exists, particularly at the benzylic position on the trifluorobenzyl group, especially under basic (high pH) conditions.[4][5]
Q4: What are the potential consequences of isotopic exchange?
A4: Isotopic exchange can compromise the accuracy of quantitative analyses. If the deuterium atoms on the internal standard exchange with hydrogen from the solvent or matrix, it will lead to a decrease in the signal of the deuterated standard and an artificial increase in the signal of the unlabeled analyte (Bictegravir). This can result in the underestimation of the true analyte concentration.[6][7]
Troubleshooting Guide: Unexpected Mass Spectrometry Results
This guide is designed to help you troubleshoot unexpected results when using Bictegravir-15N, d2, particularly those that may indicate isotopic exchange.
Issue 1: Observation of a Peak at the Mass of Unlabeled Bictegravir in a Blank Sample Spiked Only with Bictegravir-15N, d2.
-
Potential Cause: Back-exchange of deuterium for hydrogen.
-
Troubleshooting Steps:
-
Verify pH of Solutions: Ensure that all solvents, buffers, and sample matrices are not basic. Benzylic protons are more susceptible to exchange under basic conditions.[4] Acidifying the mobile phase, for instance with 0.1% formic acid, can help minimize exchange.[2][3]
-
Sample Preparation and Storage: Avoid prolonged storage of the internal standard in protic, aqueous solutions, especially at elevated temperatures. Prepare solutions fresh whenever possible.
-
Investigate Matrix Effects: Certain biological matrices might have a higher pH or contain components that could catalyze exchange. Perform a simple experiment by incubating Bictegravir-15N, d2 in the matrix for varying amounts of time and analyze the samples to check for the appearance of unlabeled Bictegravir.
-
Issue 2: Inconsistent or Drifting Internal Standard Signal Across an Analytical Run.
-
Potential Cause: On-column or in-source isotopic exchange.
-
Troubleshooting Steps:
-
LC Method Optimization:
-
Mobile Phase: Confirm the mobile phase is sufficiently acidic (e.g., pH < 5).
-
Temperature: Avoid high column temperatures unless necessary for chromatographic separation, as elevated temperatures can sometimes accelerate exchange reactions.[8]
-
-
MS Source Conditions: While less common for covalently bound deuterium, extreme source conditions (e.g., very high temperatures or voltages) could potentially contribute to in-source exchange or fragmentation that mimics exchange. Try analyzing the sample with more gentle source parameters.
-
Issue 3: Poor Accuracy and Precision in Quantitative Assays.
-
Potential Cause: Variable and unpredictable isotopic exchange.
-
Troubleshooting Steps:
-
Systematic Stability Check: Conduct a systematic evaluation of the stability of Bictegravir-15N, d2 in all relevant solutions and matrices used in your assay. This involves incubating the labeled standard under various conditions (time, temperature, pH) and quantifying the amount of unlabeled Bictegravir that may have formed.
-
Consider an Alternative Internal Standard: If isotopic exchange proves to be an insurmountable issue under your specific experimental conditions, consider using a different stable isotope-labeled internal standard, such as one labeled with 13C or with deuterium at a less labile position.
-
Quantitative Data Summary
While no specific quantitative data on the rate of isotopic exchange for Bictegravir-15N, d2 was found in the literature, the following table summarizes the mass transitions commonly used for its quantification, which is essential for monitoring any potential isotopic exchange.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
| Bictegravir | 450.1 / 450.2 | 289.1 / 289.2 | [2][9] |
| Bictegravir-15N, d2 | 453.2 | 289.2 |
Monitoring for a signal at m/z 450.2 -> 289.2 in samples containing only the internal standard can be a direct way to assess the extent of back-exchange.
Experimental Protocols
Protocol for Assessing Isotopic Stability of Bictegravir-15N, d2
-
Objective: To determine if deuterium atoms on Bictegravir-15N, d2 exchange with hydrogen under specific experimental conditions.
-
Materials:
-
Bictegravir-15N, d2 stock solution (e.g., in methanol or DMSO).
-
Bictegravir analytical standard.
-
Test solutions: e.g., mobile phase, extraction solvent, blank biological matrix (plasma, urine, etc.), buffers at various pH values (e.g., pH 4, 7, 9).
-
LC-MS/MS system.
-
-
Methodology:
-
Prepare a working solution of Bictegravir-15N, d2 in each of the test solutions at a known concentration (e.g., 100 ng/mL).
-
Incubate these solutions at different temperatures (e.g., room temperature, 37°C) for various time points (e.g., 0, 1, 4, 24 hours).
-
At each time point, inject the samples into the LC-MS/MS system.
-
Monitor the mass transitions for both Bictegravir (450.2 -> 289.2) and Bictegravir-15N, d2 (453.2 -> 289.2).
-
Quantify the peak area of the unlabeled Bictegravir signal in the samples that were only spiked with the deuterated standard.
-
The appearance and increase of the unlabeled Bictegravir signal over time would indicate isotopic exchange.
-
Visualizations
Caption: Troubleshooting workflow for unexpected Bictegravir peaks.
Caption: Conceptual structure of Bictegravir with likely label positions.
References
- 1. WO2018005328A1 - Deuterated bictegravir - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzylic deuteration of alkylnitroaromatics via amine‐base catalysed exchange with deuterium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Deuterium-Labeled Internal Standards| Stable Isotope-Labeled Internal Standards | LC-MS/MS analysis [cerilliant.com]
Technical Support Center: Optimizing Chromatographic Analysis of Bictegravir
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to the peak shape of Bictegravir and its internal standard during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing or fronting) for Bictegravir and its internal standard?
Poor peak shape in the chromatographic analysis of Bictegravir can stem from several factors, broadly categorized as chemical interactions, column issues, and system effects.
-
Peak Tailing: This is the most common issue and often results from secondary interactions between the analyte and the stationary phase.[1][2] For basic compounds like Bictegravir, interactions with acidic residual silanol groups on the silica-based column packing are a primary cause.[2][3][4][5] Other contributing factors include:
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Bictegravir, it can lead to inconsistent ionization and peak tailing.[4]
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column inlet or degradation of the stationary phase can create active sites for secondary interactions.[3]
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[3][6]
-
Extra-Column Effects: Excessive tubing length or dead volume in the system can cause peak broadening and tailing.[3][4]
-
-
Peak Fronting: This is less common than tailing and can be caused by:
-
Sample Overload: Similar to tailing, overloading the column can also manifest as peak fronting.[1]
-
Improper Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.[3]
-
Column Collapse: A collapsed column bed can lead to non-uniform flow and peak fronting.[6]
-
A logical approach to troubleshooting these issues is essential for efficient method development and validation.
Q2: How can I specifically address peak tailing for Bictegravir?
Addressing peak tailing for Bictegravir typically involves optimizing the mobile phase and selecting the appropriate column.
-
Adjust Mobile Phase pH: Using an acidic mobile phase modifier, such as 0.1% formic acid, is a common and effective strategy.[7][8] This ensures that acidic silanol groups on the column are protonated (neutral), minimizing secondary ionic interactions with the basic Bictegravir molecule.[2]
-
Use an Appropriate Buffer: For more robust pH control, a buffer can be added to the mobile phase. This is particularly useful when working near the pKa of the analyte.[5]
-
Select a High-Quality, End-Capped Column: Modern, high-purity silica columns that are effectively end-capped are designed to have minimal residual silanol groups, which significantly reduces peak tailing for basic compounds.[2] C18 columns are widely used for Bictegravir analysis.[7][9][10]
-
Optimize Organic Solvent Composition: A mobile phase with a high percentage of an organic solvent like acetonitrile is often used to achieve good retention and peak shape for Bictegravir.[7][10]
The diagram below illustrates the mechanism of peak tailing due to silanol interactions and how mobile phase optimization can mitigate it.
Troubleshooting Guides
Guide 1: Optimizing Chromatographic Conditions
If you are experiencing poor peak shape, a systematic review of your chromatographic conditions is the first step. Below is a comparison of successfully reported conditions for Bictegravir analysis.
| Parameter | Method 1[7][8] | Method 2[10] | Method 3[11] |
| Column | Kinetex EVO C18 (50 x 3.0 mm, 5 µm) | Acquity HSS C18 (50 x 2.1mm, 1.8 µ) | Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile | Acetonitrile |
| Composition | 20:80 (A:B) | 20:80 (A:B) | 20:80 (A:B) |
| Flow Rate | 0.250 mL/min | 0.2 mL/min | Not Specified |
| Column Temp. | 30°C | Room Temperature | Not Specified |
| Internal Standard | Dolutegravir (DTG) | Not specified for impurities | Bictegravir-¹⁵N d₂ |
Key Takeaway: A C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid is a robust starting point for achieving a symmetrical peak shape for Bictegravir.
Guide 2: Detailed Experimental Protocol
This protocol provides a validated starting point for the analysis of Bictegravir in human plasma, adapted from published literature.[7][8]
1. Objective: To achieve a symmetrical and reproducible peak shape for Bictegravir and its internal standard (Dolutegravir).
2. Materials:
-
Analytes: Bictegravir (BIC), Dolutegravir (DTG) as internal standard (IS).
-
Column: Kinetex EVO C18 (50 x 3.0 mm, 5 µm).
-
Solvents: HPLC-grade acetonitrile, 0.1% formic acid in water.
-
System: HPLC or UHPLC system coupled with a mass spectrometer (MS/MS).
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 20% (0.1% formic acid in water) and 80% (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.250 mL/min.
-
Column Temperature: 30°C.
-
Autosampler Temperature: 4°C.
-
Injection Volume: 5 µL.
-
Total Run Time: 2 minutes.
4. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 200 µL of the internal standard spiking solution (DTG in acetonitrile).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for injection.
5. Expected Results:
-
Retention Times: Approximately 0.92 min for BIC and 0.91 min for DTG.[7]
-
Peak Shape: Symmetrical peaks with a tailing factor between 0.9 and 1.2.
-
System Suitability: The system suitability should be confirmed by injecting a standard solution multiple times and ensuring low variability in peak area, retention time, and tailing factor. System suitability tests should demonstrate that the tailing factor is less than 2 and theoretical plates are greater than 2000.[9][12]
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. m.youtube.com [m.youtube.com]
- 6. labveda.com [labveda.com]
- 7. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. Measurement of total and unbound bictegravir concentrations in plasma and cerebrospinal fluid by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. impactfactor.org [impactfactor.org]
Technical Support Center: Minimizing Ion Suppression with Bictegravir-15N, d2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Bictegravir-15N, d2 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing Bictegravir-15N, d2?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal intensity of a target analyte is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] These interfering substances can compete with the analyte for ionization in the MS source, leading to a decreased signal and inaccurate quantification.[1][2] When analyzing Bictegravir and its stable isotope-labeled internal standard (SIL-IS), Bictegravir-15N, d2, ion suppression can lead to an underestimation of the drug concentration in biological samples, compromising the accuracy and reliability of pharmacokinetic and other quantitative studies.
Q2: What are the common causes of ion suppression in our LC-MS/MS method for Bictegravir?
A2: The most common causes of ion suppression in the analysis of Bictegravir from biological matrices such as plasma include:
-
Endogenous Matrix Components: Phospholipids, salts, and other endogenous molecules from the biological sample are major contributors to ion suppression.[1]
-
Sample Preparation Reagents: Incomplete removal of reagents used during sample preparation, such as protein precipitation agents, can interfere with ionization.
-
Chromatographic Conditions: Poor chromatographic separation can lead to the co-elution of Bictegravir with interfering compounds from the matrix.
-
High Analyte Concentration: Although less common, very high concentrations of the analyte or internal standard can sometimes lead to self-suppression.
Q3: How can I identify and troubleshoot the source of ion suppression in my Bictegravir analysis?
A3: A systematic approach is crucial for identifying the source of ion suppression. The most effective method is a post-column infusion experiment . This technique helps to pinpoint the regions in the chromatogram where ion suppression occurs. By comparing the infusion profile of a neat standard with that of an extracted blank matrix, you can visualize the retention times at which matrix components are causing a drop in the analyte signal.[3]
Another key technique is the matrix effect evaluation , which quantitatively assesses the degree of ion suppression by comparing the analyte's response in a clean solution to its response in a post-extraction spiked matrix sample.[1]
Q4: Which sample preparation method is best for minimizing ion suppression for Bictegravir analysis?
A4: The choice of sample preparation method is critical for removing interfering matrix components. The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). While direct comparative studies for Bictegravir are limited, the following table summarizes the general characteristics and available data for these methods.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Description | A simple and rapid method where a solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.[4][5] | A technique that separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., aqueous and organic). | A selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent. |
| Bictegravir Recovery | 81.23% - 98.64%[4][5][6] | Generally moderate to high, but can be variable depending on the solvent system. | Typically high and reproducible due to the selectivity of the sorbent. |
| Ion Suppression | Can be significant as it primarily removes proteins, leaving other matrix components like phospholipids in the extract.[7] | Generally provides cleaner extracts than PPT, leading to reduced ion suppression. | Offers the cleanest extracts and the least ion suppression among the three methods due to its high selectivity. |
| Advantages | - Fast- Inexpensive- Simple procedure | - Good for removing non-polar interferences- Can provide clean extracts | - Highly selective- Provides the cleanest extracts- Can be automated |
| Disadvantages | - Less effective at removing phospholipids and salts- Higher potential for ion suppression | - Can be labor-intensive- May require optimization of solvent systems- Not suitable for all analytes | - More expensive- Can be more time-consuming- Requires method development |
Recommendation: For routine, high-throughput analysis where some ion suppression can be tolerated and compensated for with a SIL-IS, Protein Precipitation is a viable option due to its speed and simplicity.[4][5] For methods requiring the highest sensitivity and minimal ion suppression, Solid-Phase Extraction (SPE) is the recommended approach.
Q5: How can I optimize my chromatographic conditions to reduce ion suppression for Bictegravir?
A5: Chromatographic optimization is a powerful tool for separating Bictegravir from co-eluting interferences. Key strategies include:
-
Gradient Elution: Employing a gradient elution program can help to separate the analyte of interest from the early-eluting, highly polar matrix components and the late-eluting, non-polar components like phospholipids.
-
Column Chemistry: Using a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) can alter the selectivity of the separation and resolve Bictegravir from interfering peaks.
-
Flow Rate and Temperature: Adjusting the flow rate and column temperature can also impact the separation and peak shape.
Below is an example of a starting gradient program for the analysis of Bictegravir that can be optimized to minimize ion suppression.
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (0.1% Formic Acid in Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 1.0 | 95 | 5 | 0.4 |
| 5.0 | 5 | 95 | 0.4 |
| 7.0 | 5 | 95 | 0.4 |
| 7.1 | 95 | 5 | 0.4 |
| 10.0 | 95 | 5 | 0.4 |
Optimization Tip: To move Bictegravir away from the early-eluting interferences, you can introduce a shallow gradient at the beginning of the run. To avoid co-elution with late-eluting phospholipids, ensure a sufficient high-organic wash at the end of the gradient.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps to qualitatively identify the regions of your chromatogram where ion suppression is occurring.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Bictegravir standard solution (at a concentration that gives a stable signal)
-
Extracted blank plasma sample (prepared using your standard sample preparation method)
-
Mobile phases
Procedure:
-
Configure the LC-MS/MS system as shown in the diagram below.
-
Infuse the Bictegravir standard solution at a constant flow rate (e.g., 10 µL/min) into the mobile phase stream after the analytical column using the syringe pump and tee-union.
-
Equilibrate the system until a stable baseline signal for Bictegravir is observed.
-
Inject the extracted blank plasma sample onto the LC column.
-
Monitor the Bictegravir signal throughout the chromatographic run.
-
Any significant drop in the baseline signal indicates a region of ion suppression.
Protocol 2: Quantitative Evaluation of Matrix Effect
This protocol allows for the quantitative assessment of ion suppression or enhancement.
Materials:
-
Bictegravir standard solution
-
Blank biological matrix (e.g., plasma from at least 6 different sources)
-
Mobile phases and reconstitution solvent
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a solution of Bictegravir in the reconstitution solvent at a known concentration (e.g., low, mid, and high QC levels).
-
Set B (Post-Extraction Spike): Extract blank plasma samples using your established procedure. Spike the extracted matrix with Bictegravir at the same concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike blank plasma with Bictegravir at the same concentrations as in Set A and then perform the extraction procedure.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (%):
-
Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (%) = [(Peak Area of Set C) / (Peak Area of Set B)] x 100
-
Visualizations
References
- 1. jgtps.com [jgtps.com]
- 2. scispace.com [scispace.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanlaboratory.com [americanlaboratory.com]
Technical Support Center: Ensuring Isotopic Purity of Bictegravir-15N, d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bictegravir-15N, d2. Our goal is to help you navigate potential challenges in confirming the isotopic purity of this internal standard for bioanalytical studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common isotopic impurities I might encounter with Bictegravir-15N, d2 and how do they arise?
A1: During the synthesis of Bictegravir-15N, d2, several isotopic variants can be produced, leading to impurities. These arise from incomplete incorporation of the desired isotopes or isotopic exchange reactions. The most common isotopic impurities include:
-
Unlabeled Bictegravir (d0, 14N): This occurs when the starting materials for the synthesis are not fully enriched with deuterium and 15N.
-
Partially Labeled Bictegravir: This can include species with only the 15N label and no deuterium (15N, d0), or with deuterium but no 15N (14N, d2). Additionally, molecules with only one deuterium atom (d1) may be present.
-
Over-labeled Bictegravir: While less common, it is possible to have species with more than the desired number of deuterium atoms if the labeling reaction is not well-controlled.
The presence of these impurities can impact the accuracy of quantitative bioanalytical methods where Bictegravir-15N, d2 is used as an internal standard.
Q2: My mass spectrometry results show a lower than expected isotopic purity for Bictegravir-15N, d2. What are the potential causes and how can I troubleshoot this?
A2: Lower than expected isotopic purity can stem from several factors, from the material itself to the analytical method. Here's a troubleshooting guide:
-
In-source back-exchange: Deuterium atoms, especially those on heteroatoms or activated carbon atoms, can sometimes exchange with hydrogen atoms from protic solvents (like water or methanol) in the mass spectrometer's ion source.
-
Troubleshooting:
-
Use aprotic solvents for sample preparation and chromatography where possible.
-
Optimize ion source parameters (e.g., temperature) to minimize residence time and the opportunity for exchange.
-
If the exchange is unavoidable, it must be consistent for both the internal standard and the analyte for accurate quantification.
-
-
-
Co-eluting impurities: A chemical impurity with a similar mass-to-charge ratio (m/z) to an isotopic impurity of Bictegravir-15N, d2 can interfere with the measurement.
-
Troubleshooting:
-
Improve chromatographic separation to resolve the co-eluting species.
-
Utilize high-resolution mass spectrometry (HRMS) to differentiate between species with the same nominal mass but different elemental compositions.
-
-
-
Incorrect mass spectrometer calibration: An improperly calibrated instrument will not provide accurate mass measurements, leading to incorrect peak assignments and purity calculations.
-
Troubleshooting:
-
Calibrate the mass spectrometer according to the manufacturer's recommendations using an appropriate calibration standard.
-
-
-
Sub-optimal ionization conditions: The choice of ionization technique and its parameters can influence the fragmentation of the molecule, potentially complicating the interpretation of the mass spectrum.
-
Troubleshooting:
-
Optimize ionization conditions (e.g., electrospray voltage, gas flow rates) to maximize the signal of the molecular ion and minimize fragmentation.
-
-
Q3: How can I use NMR spectroscopy to confirm the location of the isotopic labels in Bictegravir-15N, d2?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the specific sites of isotopic labeling.
-
1H NMR: The absence of signals in the 1H NMR spectrum at specific chemical shifts where protons are expected indicates successful substitution with deuterium.
-
15N NMR or 1H-15N HSQC: Direct detection of 15N or, more commonly, using a 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment can confirm the presence of the 15N label. In the HSQC spectrum, a correlation peak will be observed between the 15N nucleus and any protons attached to it or nearby. The chemical shift of the 15N signal will be characteristic of its chemical environment.
-
13C NMR: The presence of a 15N atom will cause splitting of the signals of adjacent 13C atoms (1JCN or 2JCN coupling), providing further confirmation of the label's position.
Q4: What are the key considerations when developing an LC-MS method for isotopic purity assessment of Bictegravir-15N, d2?
A4: Developing a robust LC-MS method requires careful optimization of several parameters:
-
Chromatography: The goal is to achieve a sharp, symmetrical peak for Bictegravir to maximize sensitivity and to separate it from any chemical impurities. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water with a small amount of formic acid is a good starting point.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically suitable for a molecule like Bictegravir.
-
Scan Mode: For purity assessment, full scan mode is necessary to observe all isotopic variants. High-resolution mass spectrometry is highly recommended for resolving the different isotopologues.
-
Data Analysis: The isotopic purity is calculated by comparing the peak areas of the different isotopic species in the mass spectrum. It is crucial to account for the natural isotopic abundance of all elements in the molecule.
-
Quantitative Data Summary
The following tables summarize typical data you might encounter when assessing the isotopic purity of Bictegravir-15N, d2.
Table 1: Isotopic Distribution of Bictegravir-15N, d2 Determined by HRMS
| Isotopic Species | Theoretical m/z | Observed m/z | Relative Abundance (%) |
| Unlabeled (d0, 14N) | 449.1234 | 449.1231 | 0.5 |
| 15N, d0 | 450.1205 | 450.1202 | 1.0 |
| 14N, d2 | 451.1359 | 451.1355 | 0.3 |
| Bictegravir-15N, d2 | 452.1330 | 452.1328 | 98.2 |
Table 2: Key LC-MS/MS Parameters for Bictegravir Analysis
| Parameter | Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition | 450.1 -> 289.1 |
| Collision Energy | 25 eV |
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by LC-HRMS
-
Sample Preparation: Dissolve Bictegravir-15N, d2 in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 µg/mL.
-
LC Separation:
-
Inject the sample onto a C18 column.
-
Use a gradient elution starting with 95% Mobile Phase A and ramping to 95% Mobile Phase B over 5 minutes.
-
-
MS Detection:
-
Acquire data in full scan mode over a mass range of m/z 400-500.
-
Use a mass resolution of at least 30,000.
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical masses of all expected isotopic species.
-
Integrate the peak areas for each species.
-
Calculate the relative abundance of each species to determine the isotopic purity. Correct for the natural isotopic abundance of C, H, F, N, and O.
-
Protocol 2: Confirmation of Label Position by 1H-15N HSQC NMR
-
Sample Preparation: Dissolve a sufficient amount of Bictegravir-15N, d2 in a deuterated solvent (e.g., DMSO-d6) to achieve a concentration of approximately 5-10 mg/mL.
-
NMR Acquisition:
-
Perform the experiment on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Acquire a standard 1H-15N HSQC experiment.
-
-
Data Analysis:
-
Process the 2D data to obtain the HSQC spectrum.
-
Identify the correlation peak(s) corresponding to the 15N-labeled position(s). The 1H and 15N chemical shifts of these peaks will confirm the location of the 15N label.
-
Visualizations
Caption: Workflow for Isotopic Purity Assessment by LC-HRMS.
common pitfalls when using labeled internal standards
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of labeled internal standards (IS) in quantitative analysis, particularly in the context of LC-MS/MS.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the response of my stable isotope-labeled internal standard (SIL-IS) highly variable across my analytical run?
A1: Variability in the internal standard response is a common issue that can compromise data accuracy.[1] Consistent IS responses are desirable, but some variability can be expected due to the complexity of biological samples and analytical instrumentation.[2][3] The key is to determine if the IS is correctly tracking the analyte's behavior.[3]
Troubleshooting Steps:
-
Review Sample Preparation: Inconsistent aliquoting, dilution, or extraction can lead to IS variability.[3][4] Ensure thorough mixing of the IS with the biological matrix.[3] The IS should be added as early as possible in the sample preparation process to compensate for volumetric losses.[4][5]
-
Investigate Matrix Effects: Co-eluting components from the sample matrix can suppress or enhance the ionization of the IS, leading to inconsistent responses.[6][7] This is a primary cause of IS variability, especially between different sample lots or patient samples.[2][8]
-
Check for Instrument-Related Issues:
-
Drift in Detector Sensitivity: Over the course of a long run, the mass spectrometer's sensitivity may drift.[3][9]
-
Injection Volume Inaccuracy: Errors in the autosampler can lead to inconsistent injection volumes.[9][10]
-
Ion Source Contamination: A dirty MS source can cause erratic ionization and increasing signal response with higher analyte concentrations.[11]
-
-
Assess IS Stability: The internal standard may be degrading in the sample matrix or in the final extract during storage.[12][13]
The European Bioanalysis Forum (EBF) provides recommendations for handling IS variability. For individual anomalies, a sample may be assigned for repeat analysis if the IS response is significantly different from the mean, for example, <50% or >150% of the mean IS response.[3][14] For systematic variability between unknown samples and calibrators/QCs, further investigation is required.[14]
Troubleshooting Workflow for Internal Standard Variability
Caption: Troubleshooting workflow for high internal standard (IS) variability.
Q2: My calibration curve is non-linear. Could isotopic interference or "cross-talk" be the cause?
A2: Yes, non-linear calibration curves can be a direct result of isotopic interference, also known as cross-talk.[15][16] This occurs when the signal from the analyte contributes to the signal of the internal standard, or vice-versa.[15][17]
Common Scenarios:
-
Analyte Contribution to IS: Naturally occurring heavy isotopes (e.g., ¹³C, ³⁴S, ³⁷Cl) of the analyte can have the same mass-to-charge ratio (m/z) as the labeled internal standard.[15][16] This becomes significant at high analyte concentrations, where the analyte's isotopic signal artificially inflates the IS signal, causing the analyte/IS response ratio to plateau and leading to a non-linear, quadratic curve.[17][18]
-
IS Contribution to Analyte: The labeled internal standard may contain a small amount of unlabeled analyte as an impurity from its synthesis.[4][19] This impurity contributes to the analyte signal, which can negatively impact accuracy, especially at the lower limit of quantification (LLOQ).[4][17]
| Isotopic Pitfall | Description | Impact on Assay |
| Analyte-to-IS Cross-Talk | Naturally occurring isotopes of the analyte have the same m/z as the IS.[18] | Causes non-linear (quadratic) calibration curves, particularly at the ULOQ.[15][17] Can lead to underestimation of high-concentration samples. |
| IS-to-Analyte Cross-Talk | The SIL-IS contains unlabeled analyte as an impurity.[19] | Artificially increases the analyte signal, affecting accuracy and precision, especially at the LLOQ.[17] |
Troubleshooting Steps:
-
Select an IS with a sufficient mass difference (ideally >3 amu) to minimize overlap from naturally occurring isotopes.[20][21]
-
Monitor a less abundant SIL-IS isotope that does not have interference from the analyte's natural isotopes.[18]
-
Increase the concentration of the IS. A higher IS concentration can dilute the effect of the analyte's isotopic contribution, reducing the systematic error.[17]
-
Use a non-linear calibration model. A quadratic fit or a specific non-linear function can be used to accurately model the data when cross-talk is unavoidable.[15][16]
-
Verify the purity of the IS. Ensure that the amount of unlabeled analyte in the IS is minimal and does not significantly contribute to the LLOQ response.[4][6]
Visualization of Isotopic Cross-Talk
Caption: Overlap of a natural analyte isotope with the SIL-IS signal.
Q3: My deuterated internal standard has a different retention time than my analyte. Is this a problem?
A3: Yes, a shift in retention time between a deuterated IS and the analyte can be a significant problem.[12] While SIL-IS are intended to co-elute perfectly with the analyte, the substitution of hydrogen with deuterium can sometimes alter the compound's physicochemical properties, leading to chromatographic separation.[13][21]
The "Isotope Effect":
-
Cause: Deuterium bonds are stronger than protium bonds, which can lead to slight differences in polarity and interaction with the stationary phase of the chromatography column. This is more pronounced with a higher number of deuterium labels.
-
Consequence: If the IS and analyte elute at different times, they may be exposed to different matrix components as they enter the ion source.[6] This means they will experience different degrees of ion suppression or enhancement, defeating the purpose of the IS.[6][8] Researchers have demonstrated that matrix effects can differ by 26% or more between a slightly separated analyte and its SIL-IS.[6]
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the mobile phase composition or gradient to try and force co-elution of the analyte and IS.
-
Choose a Different Labeled Standard: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard. These heavier isotopes have a much smaller impact on retention time compared to deuterium.[22]
-
Careful Labeling Position: The position of the deuterium label on the molecule can influence the retention time shift. Careful selection of labeling sites can minimize these effects.
Visualization of Differential Matrix Effects
Caption: Impact of retention time shifts on matrix effect compensation.
Q4: How do I properly assess and mitigate matrix effects?
A4: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting matrix components, are a major challenge in LC-MS bioanalysis.[7][23] A stable isotope-labeled internal standard is the best tool to compensate for these effects, but its effectiveness must be verified.[7][24]
Experimental Protocol: Quantitative Assessment of Matrix Effects
This protocol is based on the post-extraction spiking method, which is considered a "golden standard" in regulated bioanalysis.[7]
-
Objective: To quantitatively measure the degree of ion suppression or enhancement for an analyte and its internal standard.
-
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least 6 different sources.
-
Neat solvent (matching the final extract composition).
-
Analyte and Internal Standard stock solutions.
-
-
Procedure:
-
Prepare Set 1 (Analyte in Neat Solution): Spike the analyte and IS into the neat solvent at two concentrations (e.g., low and high QC levels).
-
Prepare Set 2 (Post-Extraction Spike): Extract blank matrix from the 6 sources. After the final extraction step (e.g., after evaporation, before reconstitution), spike the extracted residue with the analyte and IS at the same concentrations used in Set 1.
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the IS.
-
-
Data Interpretation:
-
Calculate Matrix Factor (MF):
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix sources should be ≤15%. This demonstrates that the IS effectively compensates for the variability in matrix effects.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Use more rigorous extraction techniques like solid-phase extraction (SPE) to remove interfering matrix components, such as phospholipids.[24]
-
Optimize Chromatography: Modify the LC gradient or change the column to improve the separation of the analyte from matrix interferences.[7]
-
Use a Co-eluting SIL-IS: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard that co-elutes perfectly with the analyte.[8][20]
Q5: My internal standard peak is flat-topped or showing signs of saturation. What should I do?
A5: A flat-topped peak is a classic sign of detector saturation.[25][26] This occurs when the concentration of the internal standard is too high, overwhelming the detector's linear dynamic range.[25] When the detector is saturated, the response is no longer proportional to the concentration, which invalidates the quantitative analysis.
Troubleshooting Steps:
-
Reduce IS Concentration: The most direct solution is to lower the concentration of the internal standard working solution. The IS concentration should be high enough to provide a robust signal with good precision (>2% RSD) but well within the linear range of the detector.[20][27]
-
Perform a Dilution Series: To confirm saturation, prepare and inject a series of dilutions of your IS solution (e.g., 50% less and 50% more than the current concentration).[25] Plot the response versus the concentration. If the response is not linear, the detector is saturated at the higher concentrations.
-
Check Analyte Signal for Saturation: Be aware that a very high concentration of the analyte can also potentially cause detector saturation. Review the peak shapes of your highest calibration standards.
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. tandfonline.com [tandfonline.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. nebiolab.com [nebiolab.com]
- 10. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 11. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. nebiolab.com [nebiolab.com]
- 25. Reddit - The heart of the internet [reddit.com]
- 26. researchgate.net [researchgate.net]
- 27. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Bictegravir-15N, d2 Stability and Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Bictegravir-15N, d2, with a focus on the impact of the mobile phase during chromatographic analysis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: The following stability data and recommendations are based on studies conducted on Bictegravir. While isotopically labeled compounds like Bictegravir-15N, d2 are expected to exhibit similar chemical stability, it is recommended to perform specific stability studies for the labeled compound if a high degree of accuracy is required.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors in the mobile phase that can affect the stability of Bictegravir-15N, d2 during analysis?
A1: Based on forced degradation studies of Bictegravir, the key mobile phase parameters influencing its stability are pH and the presence of oxidizing agents. Bictegravir has shown susceptibility to degradation under both acidic and basic conditions, as well as in the presence of peroxides.[1][2] Therefore, careful control of the mobile phase pH and avoidance of oxidative conditions are crucial for accurate analysis.
Q2: What is a suitable pH range for the mobile phase when analyzing Bictegravir-15N, d2?
A2: For reversed-phase HPLC analysis of Bictegravir, slightly acidic to neutral pH conditions are generally preferred. For instance, a mobile phase using 0.1 M sodium perchlorate with the pH adjusted to 4.8 has been successfully used. Another method utilized a 0.01N KH2PO4 buffer, which would also provide a slightly acidic pH.[3] It is advisable to avoid strongly acidic or alkaline mobile phases to prevent on-column degradation.
Q3: Which organic solvents are recommended for the mobile phase?
A3: Methanol and acetonitrile are the most commonly used organic modifiers in the mobile phase for Bictegravir analysis.[1][3][4] The choice between them will depend on the desired selectivity and resolution from other components in the sample matrix. The ratio of the organic solvent to the aqueous buffer is a critical parameter for optimizing chromatographic separation.[4][5]
Q4: How stable is Bictegravir-15N, d2 in the analytical solution?
A4: While specific data for Bictegravir-15N, d2 is not available, studies on Bictegravir have assessed its stability in solution. For instance, one study confirmed the stability of Bictegravir in the analytical solution under various conditions.[2] It is good practice to analyze samples as soon as possible after preparation and to store them at controlled room temperature (around 25°C) or refrigerated if necessary.[2]
Troubleshooting Guide
Q: I am observing unexpected degradation of my Bictegravir-15N, d2 standard during analysis. What could be the cause?
A: Unexpected degradation during analysis can stem from several factors related to the mobile phase:
-
Mobile Phase pH: Extreme pH values can cause hydrolysis. Bictegravir has shown significant degradation in both acidic (0.1 N HCl) and basic (0.1 N NaOH) conditions.[1] Ensure your buffer is correctly prepared and the pH is within a stable range (e.g., 4.8).
-
Oxidative Stress: Bictegravir is sensitive to oxidative conditions.[4][5] Ensure your solvents are fresh and free of peroxides. The use of degassers in the HPLC system is also recommended to remove dissolved oxygen.
-
Contaminants: Contaminants in the mobile phase or from the sample matrix could potentially react with the analyte. Always use high-purity solvents and reagents.
Q: My chromatographic peak for Bictegravir-15N, d2 is showing significant tailing. How can I improve the peak shape?
A: Peak tailing can often be addressed by modifying the mobile phase:
-
pH Adjustment: The ionization state of Bictegravir can affect its interaction with the stationary phase. Adjusting the mobile phase pH can improve peak shape. The use of a buffer is highly recommended to maintain a constant pH.
-
Additive Inclusion: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask active silanol groups on the column that can cause peak tailing. A mobile phase containing 0.2% TEA has been shown to produce well-defined peaks.[4][5]
-
Solvent Composition: Optimizing the ratio of organic solvent to aqueous buffer can also impact peak shape. Experiment with different gradients or isocratic compositions to find the optimal conditions.
Q: I am having difficulty achieving good resolution between Bictegravir-15N, d2 and other components in my sample. What mobile phase parameters can I adjust?
A: To improve resolution, consider the following mobile phase modifications:
-
Organic Solvent: Switching between methanol and acetonitrile can alter the selectivity of the separation, which may improve resolution.
-
Buffer Type and Concentration: Different buffer salts (e.g., phosphate, acetate, perchlorate) can influence the retention and selectivity.[1][3] Adjusting the buffer concentration can also have an effect.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.[4][5]
-
Gradient Elution: If using an isocratic method, switching to a gradient elution can help to separate closely eluting peaks.
Quantitative Data Summary
The following tables summarize the results from forced degradation studies on Bictegravir, which can serve as an indicator of the stability of Bictegravir-15N, d2 under similar conditions.
Table 1: Summary of Forced Degradation Studies on Bictegravir
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Reference |
| Acidic | 0.1 N HCl | 24 hours | 5.42 | |
| Basic | 0.1 N NaOH | 24 hours | Significant degradation | [1] |
| Oxidative | 3% H₂O₂ | 12 minutes | Sensitive | [4][5] |
| Oxidative | 20% H₂O₂ | 30 minutes at 60°C | Significant degradation | [1] |
| Thermal | 60°C | 24 hours | Minimal effect | [4] |
| Photolytic | Sunlight/UV Light | 24 hours | No significant degradation | [4] |
Experimental Protocols
Below are examples of experimental protocols used for the analysis of Bictegravir, which can be adapted for Bictegravir-15N, d2.
Method 1: RP-HPLC with UV Detection
-
Column: ProntoSILHypersorb ODS C18
-
Mobile Phase: 0.1 M Sodium Perchlorate and Methanol (65:35 v/v), pH 4.8
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 258 nm
Method 2: Stability-Indicating RP-HPLC Method [4][5]
-
Column: Inertsil Octyldecylsilyl C18 (4.6x250 mm, 5 mm)
-
Mobile Phase: 0.2% Triethylamine buffer and Methanol (40:60 v/v)
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 260 nm
-
Column Temperature: 30°C
Method 3: RP-HPLC with a Phosphate Buffer [3]
-
Column: Kromasil C18 (250 X 4.6mm, 5µ)
-
Mobile Phase: 0.01N KH2PO4 Buffer and Acetonitrile (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 272 nm
-
Column Temperature: 30°C
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting guide for analytical issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. impactfactor.org [impactfactor.org]
- 3. iajps.com [iajps.com]
- 4. turkjps.org [turkjps.org]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve assay precision with Bictegravir-15N, d2
Welcome to the technical support center for assays utilizing Bictegravir-15N, d2 as an internal standard. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the precision and accuracy of their bioanalytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of Bictegravir-15N, d2 in quantitative assays.
Q1: Why is a stable isotope-labeled (SIL) internal standard like Bictegravir-15N, d2 recommended for our assays?
A1: Stable isotope-labeled internal standards are the preferred choice for quantitative bioanalysis using techniques like LC-MS/MS. Because Bictegravir-15N, d2 is chemically almost identical to the analyte (Bictegravir), it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows it to accurately correct for variability that can be introduced during sample preparation (e.g., extraction, evaporation) and analysis (e.g., matrix effects, instrument fluctuations), ultimately leading to improved precision and accuracy.[1][2]
Q2: We are observing a slight difference in retention time between Bictegravir and Bictegravir-15N, d2. Is this normal and what are the implications?
A2: Yes, a slight retention time shift between a deuterated internal standard and the unlabeled analyte can occur. This phenomenon, known as the "isotope effect," is more common with deuterium labeling than with 15N or 13C labeling.[1][3] The difference in retention time, although often small, can lead to the analyte and internal standard being subjected to different matrix effects, potentially compromising precision.
Troubleshooting Steps:
-
Chromatographic Optimization: Adjusting the mobile phase composition, gradient slope, or column temperature may help to minimize the retention time difference.
-
Data Analysis: Ensure that the peak integration windows for both the analyte and the internal standard are appropriate to capture their respective chromatographic profiles accurately.
Q3: Our assay is showing unexpected variability in the analyte-to-internal standard response ratio. What could be the cause?
A3: Variability in the response ratio can stem from several factors, particularly when using a deuterated internal standard.
Troubleshooting Steps:
-
Check for Isotopic Interference: Naturally occurring isotopes of Bictegravir can potentially interfere with the mass transition of Bictegravir-15N, d2, especially if the internal standard concentration is too low. This can artificially inflate the internal standard signal and decrease the calculated analyte concentration.
-
Evaluate Deuterium Exchange: While less common for labels on aromatic rings, deuterium atoms can sometimes exchange with protons from the solvent, especially under certain pH or temperature conditions.[4] This would lead to a decrease in the internal standard signal. To investigate this, incubate the internal standard in the sample matrix or solvent under various conditions and monitor its stability.
-
Assess Matrix Effects: Even with a SIL internal standard, significant and variable matrix effects can lead to inaccuracies if the analyte and internal standard do not track each other perfectly.[2] This can be more pronounced if there is a chromatographic separation between them. Consider further sample cleanup or chromatographic optimization to minimize matrix effects.
Q4: We are concerned about potential ion suppression in our assay. How can we mitigate this?
A4: Ion suppression is a common challenge in LC-MS/MS analysis and can lead to reduced sensitivity and poor precision.
Troubleshooting Steps:
-
Improve Sample Preparation: Implement more rigorous sample cleanup procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic method to separate Bictegravir from co-eluting matrix components that may be causing ion suppression.
-
Modify Mass Spectrometry Parameters: Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) to enhance the ionization of Bictegravir and minimize the impact of interfering substances.[5]
Experimental Protocols
Below are detailed methodologies for key experiments related to the quantification of Bictegravir using a stable isotope-labeled internal standard.
Protocol 1: Human Plasma Sample Preparation for LC-MS/MS Analysis
This protocol outlines a protein precipitation method for the extraction of Bictegravir from human plasma.[5][6][7]
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 200 µL of acetonitrile containing the Bictegravir-15N, d2 internal standard (concentration to be optimized based on the assay range).
-
Protein Precipitation: Vortex the mixture for 5 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 50 µL of the clear supernatant to a new tube.
-
Dilution: Add 150 µL of 50% acetonitrile in water to the supernatant.
-
Final Centrifugation: Vortex and centrifuge the samples again at 14,000 rpm for 5 minutes at 4°C.
-
Injection: Transfer the final supernatant to an autosampler vial and inject 2 µL into the LC-MS/MS system.[5][7]
Protocol 2: LC-MS/MS Method Validation Parameters
This section describes the key parameters for validating a bioanalytical method for Bictegravir in accordance with FDA guidelines.[5]
-
Selectivity: Analyze at least six different blank plasma lots to ensure no significant interference at the retention times of Bictegravir and the internal standard.
-
Matrix Effect: Evaluate the ion suppression or enhancement from at least six different plasma lots by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Extraction Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples to determine the efficiency of the extraction procedure.
-
Calibration Curve: Prepare a series of calibration standards in the biological matrix to cover the expected concentration range of the study samples. The curve should have a correlation coefficient (r²) of ≥0.99.
-
Precision and Accuracy: Determine the intra-day and inter-day precision (%CV) and accuracy (%bias) by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.
-
Stability: Assess the stability of Bictegravir in the biological matrix under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.
Data Presentation
The following tables summarize quantitative data from a validated LC-MS/MS method for Bictegravir, illustrating expected performance.
Table 1: Calibration Curve Performance for Bictegravir in Human Plasma [5][7]
| Parameter | Value |
| Dynamic Range | 1–10,000 ng/mL |
| Correlation Coefficient (r²) | ≥0.9991 |
| Precision (%CV) | 0.05–4.57% |
| Accuracy (% of nominal) | 95.07–104.70% |
Table 2: Precision and Accuracy Data for Bictegravir QC Samples [5]
| QC Level | Intra-run Precision (%CV) | Intra-run Accuracy (% of nominal) | Inter-assay Precision (%CV) | Inter-assay Accuracy (% of nominal) |
| Low | 1.12–4.44% | 94.67–101.83% | 1.10–7.52% | 96.82–99.52% |
| Medium | 1.12–4.44% | 94.67–101.83% | 1.10–7.52% | 96.82–99.52% |
| High | 1.12–4.44% | 94.67–101.83% | 1.10–7.52% | 96.82–99.52% |
Table 3: Recovery and Matrix Effect for Bictegravir [5]
| Parameter | Mean Value | Precision (%CV) |
| Extraction Recovery | 98.64% | 2.91% |
| Matrix Effect | Within acceptable limits | <15% |
Visualizations
The following diagrams illustrate the mechanism of action of Bictegravir and a typical experimental workflow for its quantification.
Caption: Mechanism of action of Bictegravir as an HIV-1 integrase inhibitor.
Caption: Experimental workflow for the quantification of Bictegravir in plasma.
References
- 1. scispace.com [scispace.com]
- 2. waters.com [waters.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. bohrium.com [bohrium.com]
Validation & Comparative
Performance Comparison of Internal Standards in the Bioanalytical Method Validation of Bictegravir
A detailed guide for researchers, scientists, and drug development professionals on the validation of bioanalytical methods for the HIV integrase inhibitor, Bictegravir. This document provides a comparative analysis of different internal standards, supported by experimental data and detailed methodologies.
The accurate quantification of Bictegravir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. A robust bioanalytical method, validated according to regulatory guidelines, is essential to ensure the reliability of these measurements. A critical component of a reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical method is the choice of an appropriate internal standard (IS). While the user-specified "Bictegravir-15N, d2" is an ideal choice as a stable isotope-labeled internal standard (SIL-IS), publicly available data predominantly features other SIL-ISs, such as Bictegravir-d5, and other non-isotopically labeled compounds.
This guide provides a comprehensive comparison of the performance of different internal standards used in the bioanalytical method validation for Bictegravir, based on published scientific literature.
Comparison of Key Validation Parameters
The selection of an internal standard significantly impacts the performance of a bioanalytical method. Ideally, an IS should mimic the analyte's behavior throughout the sample preparation and analysis process, thus compensating for variability. Stable isotope-labeled internal standards are generally considered the gold standard due to their similar physicochemical properties to the analyte.
Below is a summary of quantitative data from various studies, highlighting the performance of methods using different types of internal standards.
Table 1: Performance Characteristics of Bioanalytical Methods for Bictegravir Using Different Internal Standards
| Parameter | Method 1: Stable Isotope-Labeled IS (Bictegravir-d5) | Method 2: Non-Isotope Labeled IS (Dolutegravir) | Method 3: Non-Isotope Labeled IS (Naproxen) |
| Linearity Range (ng/mL) | 20.0 - 20,000 | 1 - 10,000 | 2 - 500 |
| Correlation Coefficient (r²) | > 0.994[1] | ≥ 0.9991[2][3] | Not explicitly stated, but method validated as per guidelines[4][5] |
| Accuracy (% Bias) | ≤ ±8.5[1] | 95.07 - 104.70% (expressed as % of nominal)[2][3] | Not explicitly stated, but method validated as per guidelines[4][5] |
| Precision (% CV) | ≤ 11.4[1] | 0.05 - 4.57[2][3] | Not explicitly stated, but method validated as per guidelines[4][5] |
| Mean Extraction Recovery (%) | Not explicitly stated | 98.64[2][3] | Not explicitly stated, but method validated as per guidelines[4][5] |
| Matrix Effect | Adequately limited by SIL-IS[6] | Not explicitly stated, but method validated[2][3] | Low matrix effects reported[2] |
Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution as experimental conditions may vary between studies.
Experimental Protocols
A generalized experimental protocol for the bioanalytical method validation of Bictegravir in human plasma using LC-MS/MS is outlined below. This protocol is a composite based on several published methods.[1][2][4][5][7][8]
1. Preparation of Stock and Working Solutions:
-
Bictegravir Stock Solution: Prepare a primary stock solution of Bictegravir in a suitable organic solvent (e.g., DMSO or methanol).
-
Internal Standard Stock Solution: Prepare a primary stock solution of the chosen internal standard (e.g., Bictegravir-d5, Dolutegravir, or Naproxen) in a similar solvent.
-
Working Solutions: Prepare serial dilutions of the Bictegravir stock solution with a mixture of organic solvent and water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration.
2. Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of human plasma sample (calibration standard, QC, or study sample), add the internal standard working solution.
-
Add a protein precipitating agent, typically acetonitrile (e.g., 200 µL).[2]
-
Vortex the mixture for approximately 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject an aliquot of the prepared sample onto a suitable HPLC or UHPLC column (e.g., a C18 column). Use an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water with a modifier like formic acid, to achieve chromatographic separation of Bictegravir and the internal standard.[2][4]
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions (MRM) for both Bictegravir and the internal standard. For Bictegravir, a common transition is m/z 450.1 → 289.1.[2][4]
4. Method Validation:
-
Conduct a full validation of the bioanalytical method in accordance with regulatory guidelines (e.g., FDA or EMA).[9][10]
-
Evaluate the following parameters:
-
Selectivity and Specificity: Assess the potential for interference from endogenous matrix components.
-
Linearity and Range: Determine the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Evaluate the closeness of measured values to the true values and the degree of scatter in the data, respectively, using QC samples at multiple concentration levels (low, medium, and high).
-
Recovery: Determine the efficiency of the extraction procedure.
-
Matrix Effect: Investigate the effect of matrix components on the ionization of the analyte and internal standard.
-
Stability: Assess the stability of Bictegravir in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, and long-term storage).
-
Workflow and Pathway Diagrams
To visualize the experimental process, the following diagrams are provided in the DOT language.
References
- 1. Bio-analytical Method Development and Validation for Simultaneous Determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in Human Plasma by LC-MS/MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 2. ijper.org [ijper.org]
- 3. impactfactor.org [impactfactor.org]
- 4. turkjps.org [turkjps.org]
- 5. turkjps.org [turkjps.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bohrium.com [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. Table 9, Analysis Populations in the Included Clinical Trials - Clinical Review Report: Bictegravir/Emtricitabine/Tenofovir Alafenamide (B/FTC/TAF) (Biktarvy) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bictegravir Isotopic Internal Standards for Quantitative Bioanalysis
A detailed guide for researchers, scientists, and drug development professionals on the selection and performance of Bictegravir-15N,d2, and Bictegravir-d4 as internal standards in mass spectrometric assays.
In the realm of quantitative bioanalysis, particularly for antiretroviral drugs like Bictegravir, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, as they exhibit nearly identical chemical and physical properties to the analyte, ensuring they co-elute chromatographically and experience similar ionization effects in the mass spectrometer. This guide provides a comparative overview of three commercially available isotopic internal standards for Bictegravir: this compound, and Bictegravir-d4, alongside performance data from a closely related standard, Bictegravir-d5.
Principles of Isotopic Internal Standards
An ideal SIL internal standard should co-elute with the analyte and have a sufficient mass difference to prevent isotopic crosstalk. Deuterium (d) labeling is a common and cost-effective method for synthesizing SIL internal standards. However, the inclusion of multiple deuterium atoms can sometimes lead to a slight shift in retention time, known as the "isotope effect," which may compromise the ability of the IS to perfectly compensate for matrix effects if it does not co-elute precisely with the analyte.
Incorporating heavier isotopes like ¹⁵N or ¹³C can circumvent the chromatographic shift sometimes observed with deuterated standards. A combination of ¹⁵N and deuterium labeling, as seen in Bictegravir-¹⁵N,d2, offers a significant mass shift while potentially mitigating the isotope effect associated with heavy deuteration.
Performance Data and Comparison
A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of Bictegravir in human plasma utilized Bictegravir-d5 as the internal standard. The performance of this method provides a strong benchmark for what can be expected from a well-characterized deuterated internal standard.
Quantitative Performance of Bictegravir-d5 Internal Standard
| Parameter | Result |
| Linearity (ng/mL) | 20.0 - 20,000 |
| Correlation Coefficient (r²) | >0.994 |
| Inter-assay Accuracy (%Bias) | ≤ ±8.5% |
| Inter-assay Precision (%CV) | ≤ 11.4% |
| Recovery of Internal Standard | 99.4% - 101% |
Data extracted from a study validating an LC-MS/MS assay for the simultaneous determination of Bictegravir, Doravirine, and Raltegravir in human plasma.
Theoretical Comparison of Bictegravir-¹⁵N,d2, and Bictegravir-d4
In the absence of direct experimental data for Bictegravir-¹⁵N,d2, and Bictegravir-d4, the following table outlines their theoretical advantages and disadvantages based on the principles of stable isotope labeling.
| Internal Standard | Theoretical Advantages | Theoretical Disadvantages |
| Bictegravir-¹⁵N,d2 | - Significant mass shift (+3 Da) minimizes isotopic interference.- Combination of ¹⁵N and deuterium may reduce the chromatographic isotope effect compared to heavily deuterated standards.- ¹⁵N labeling is generally considered more stable than deuterium labeling. | - Potentially higher cost of synthesis compared to only deuterated standards. |
| Bictegravir-d4 | - Cost-effective synthesis compared to ¹⁵N-labeled standards.- Sufficient mass shift (+4 Da) for most applications. | - Higher potential for chromatographic isotope effect compared to ¹⁵N-labeled or lightly deuterated standards, which could lead to slight retention time differences from the analyte. |
Experimental Protocols
A typical experimental workflow for the quantification of Bictegravir in a biological matrix using a stable isotope-labeled internal standard involves protein precipitation followed by LC-MS/MS analysis.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (e.g., Bictegravir-d5 at a concentration of 100 ng/mL).
-
Vortex the samples for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C.
-
Transfer 50 µL of the clear supernatant to a clean tube.
-
Add 150 µL of 50% acetonitrile in water to the supernatant.
-
Vortex the samples and centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Inject 2 µL of the final prepared sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
LC System: UHPLC system
-
Column: Kinetex EVO C18, 50 × 3.0 mm, 5 µm
-
Mobile Phase: Isocratic elution with 80:20 acetonitrile:water with 0.1% formic acid
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Bictegravir: m/z 450.1 → 289.1
-
Internal Standard (example: Bictegravir-d5): m/z 455.1 → 294.1 (Note: specific transitions for -¹⁵N,d2 and -d4 would need to be optimized)
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for using a stable isotope-labeled internal standard in a quantitative bioanalytical method and the logical considerations for selecting an appropriate internal standard.
The Role of Stable Isotope-Labeled Internal Standards in the Precise Quantification of Bictegravir
A comparative guide to the accuracy and precision of Bictegravir-15N, d2 and other internal standards in bioanalytical methods.
In the landscape of antiretroviral drug development and therapeutic drug monitoring, the accurate and precise quantification of agents like Bictegravir is paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of the performance of different internal standards used for Bictegravir quantification, with a focus on the anticipated benefits of using a stable isotope-labeled (SIL) internal standard such as Bictegravir-15N, d2.
Performance Comparison of Internal Standards for Bictegravir Quantification
The following table summarizes the accuracy and precision data from published LC-MS/MS methods for the quantification of Bictegravir using different types of internal standards. This includes a stable isotope-labeled analog (Bictegravir-d5), a structural analog (Naproxen), and an unspecified internal standard which is likely a structural analog. The performance of Bictegravir-15N, d2 is expected to be comparable to or exceed that of Bictegravir-d5.
| Internal Standard Type | Internal Standard Used | Analyte Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) | Reference |
| Stable Isotope-Labeled | Bictegravir-d5 | 20.0 (LLOQ) | 11.4 | 11.4 | 8.5 | 8.5 | [1] |
| 60.0 (Low QC) | 5.8 | 6.7 | 1.7 | 2.5 | [1] | ||
| 600 (Mid QC) | 4.8 | 5.5 | -0.2 | 0.8 | [1] | ||
| 16,000 (High QC) | 3.5 | 4.2 | -1.9 | -1.1 | [1] | ||
| Structural Analog | Naproxen | 2 (LLOQ) | 9.8 | 11.2 | 5.5 | 3.5 | [2] |
| 3.7 (LQC) | 7.5 | 8.9 | 2.7 | 1.9 | [2] | ||
| 250 (MQC) | 4.8 | 6.5 | -1.2 | -2.4 | [2] | ||
| 400 (HQC) | 3.5 | 5.1 | -3.0 | -4.2 | [2] | ||
| Unspecified (likely Structural Analog) | IS (m/z 420.1/277.1) | 1 (LLOQ) | 4.44 | 7.52 | 1.83 | -0.48 | [3] |
| 3 (Low QC) | 2.59 | 2.98 | -5.33 | -3.18 | [3] | ||
| 800 (Mid QC) | 1.12 | 1.10 | -1.17 | -1.18 | [3] | ||
| 8000 (High QC) | 1.86 | 2.15 | -2.33 | -2.48 | [3] |
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification; QC: Quality Control.
Experimental Methodologies
A detailed comparison of the experimental protocols is crucial for understanding the context of the performance data.
Method 1: Quantification of Bictegravir using Bictegravir-d5 as Internal Standard[1]
-
Sample Preparation: Protein precipitation. To 50 µL of plasma, 150 µL of an internal standard solution (Bictegravir-d5 in methanol) was added. The mixture was vortexed and centrifuged. The supernatant was then injected into the LC-MS/MS system.
-
Chromatography: Reverse phase chromatography on a Waters Atlantis T3 C18 column (50x2.1mm, 3µm particle size).
-
Mass Spectrometry: AB Sciex API-5000 triple quadrupole mass spectrometer with electrospray ionization in positive ion mode.
Method 2: Quantification of Bictegravir using Naproxen as Internal Standard[2]
-
Sample Preparation: Protein precipitation. To 100 µL of plasma, 10 µL of internal standard solution (Naproxen) and 1 mL of acetonitrile were added. The sample was vortexed and centrifuged. The supernatant was collected and evaporated to dryness, then reconstituted and injected into the LC-MS/MS system.
-
Chromatography: Zorbax XDB C18 analytical column (4.6 x 75mm, 3.5µm).
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) positive ion mode.
Method 3: Quantification of Bictegravir using an Unspecified Internal Standard[3]
-
Sample Preparation: Protein precipitation. 50 µL of plasma was precipitated with acetonitrile containing the internal standard.
-
Chromatography: Kinetex EVO C18 column, 50 × 3.0 mm, 5 μm.
-
Mass Spectrometry: Mass spectrometer operated in ESI positive multiple reaction monitoring mode. The m/z transitions were 450.1/289.1 for Bictegravir and 420.1/277.1 for the internal standard.
Workflow and Pathway Visualizations
The following diagrams illustrate the general experimental workflow for quantifying Bictegravir and the logical relationship for selecting an optimal internal standard.
Caption: General workflow for Bictegravir quantification in plasma.
Caption: Rationale for selecting an internal standard for bioanalysis.
Conclusion
The use of a stable isotope-labeled internal standard, such as Bictegravir-15N, d2, is the preferred approach for the quantification of Bictegravir in biological matrices. The data presented for Bictegravir-d5 demonstrates excellent accuracy and precision, which is a direct result of the SIL's ability to effectively compensate for analytical variability. While structural analogs like Naproxen can provide acceptable results, they may not fully mimic the behavior of Bictegravir during sample processing and analysis, potentially leading to lower accuracy and precision. For researchers and drug development professionals seeking the highest level of data quality and reliability in Bictegravir quantification, the use of a stable isotope-labeled internal standard like Bictegravir-15N, d2 is strongly recommended.
References
A Comparative Guide to Inter-Laboratory Bictegravir Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Bictegravir, a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1. While a formal inter-laboratory comparison study has not been publicly documented, this guide synthesizes validation data from multiple independent studies to offer a comprehensive performance comparison of various analytical techniques. The data presented herein is intended to assist researchers and drug development professionals in selecting and implementing robust analytical methods for Bictegravir quantification in both pharmaceutical and biological matrices.
Performance Comparison of Analytical Methods for Bictegravir
The following table summarizes the quantitative performance characteristics of different analytical methods for Bictegravir analysis as reported in various studies. This allows for a virtual comparison of method performance across different laboratories and techniques.
| Laboratory/Method (Reference) | Analyte(s) | Matrix | Analytical Technique | Linearity Range | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOD/LOQ |
| Attaluri et al.[1][2] | Bictegravir, Emtricitabine, Tenofovir Alafenamide | Human Plasma | LC-MS/MS | 2-500 ng/mL | Not explicitly stated, but method validated as per FDA, EMA, and ICH guidelines | Reproducible mean recoveries | Not explicitly stated | LLOQ: 2 ng/mL |
| Mandava et al.[3][4] | Bictegravir, Emtricitabine, Tenofovir Alafenamide | Pharmaceutical Formulation | RP-HPLC | 25-125 µg/mL | Not explicitly stated, calibration curves obtained | 99.26-100.30% | <2% | Not explicitly stated |
| Kokkirala et al.[5][6] | Bictegravir, Emtricitabine, Tenofovir Alafenamide | Pharmaceutical Dosage Form | RP-HPLC | 12.5-75 µg/mL | Not explicitly stated | 100.14% | 0.8% (Method precision) | LOD: 0.12 µg/mL, LOQ: 0.36 µg/mL |
| Prathipati et al.[7][8] | Bictegravir | Human Plasma | LC-MS/MS | 1-10,000 ng/mL | ≥0.9991 | 96.82–99.52% (Inter-assay) | 1.10–7.52% (Inter-assay) | LLOQ: 1 ng/mL |
| Unnamed Study[9][10] | Bictegravir, Doravirine, Raltegravir | Human Plasma | LC-MS/MS | 20-20,000 ng/mL | >0.994 | ≤±8.5% (Inter-assay %Bias) | ≤11.4% (Inter-assay %CV) | LLOQ: 20 ng/mL |
| Unnamed Study[11] | Bictegravir and its impurities | Pharmaceutical Compound | RP-UPLC | 125-750 µg/mL | Not explicitly stated | ~100% | 0.72-1.31% | Good sensitivity reported |
Experimental Protocols
The following sections detail the common experimental protocols employed in the analysis of Bictegravir, synthesized from the referenced studies.
Sample Preparation
-
Pharmaceutical Formulations (Tablets):
-
Accurately weigh and transfer a standardized amount of the powdered tablet into a volumetric flask.
-
Dissolve the powder in a suitable diluent (e.g., a mixture of acetonitrile and buffer) with the aid of sonication to ensure complete dissolution.
-
Dilute the solution to the final desired concentration with the diluent.
-
Filter the solution through a 0.45 µm nylon filter before injection into the chromatography system.[12]
-
-
Biological Matrices (Human Plasma):
-
Protein Precipitation: This is a common technique for removing proteins that can interfere with the analysis.[1]
-
To a small volume of plasma (e.g., 50 µL), add a precipitating agent such as acetonitrile, often containing an internal standard.[7][8]
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for analysis by LC-MS/MS.[13]
-
-
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE): While not detailed in the provided search results for Bictegravir, these are also common and effective sample preparation techniques for complex biological matrices.
-
Chromatographic Conditions
-
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC):
-
Column: Reversed-phase columns, such as C18, are frequently used.[3][4][5][6]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., triethylamine buffer or potassium dihydrogen phosphate buffer) is typically used.[3][4][5][6][12] The pH of the aqueous phase is often adjusted to optimize peak shape and separation.
-
Flow Rate: Flow rates are typically in the range of 1.0-1.2 mL/min for HPLC.[3][4][5][6]
-
Detection: UV detection is commonly employed, with wavelengths typically set between 260 nm and 272 nm.[3][4][5][6][12]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Column: Reversed-phase C18 columns are also standard for LC-MS/MS applications.[1][2][7][8]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water, often with a modifier like formic acid, is used to achieve separation.[1][2][7][8]
-
Flow Rate: Flow rates are generally lower than in HPLC, for instance, 0.15 mL/min.[1][2]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for Bictegravir.[1][2]
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.[1][2] The parent-to-production transition for Bictegravir is typically m/z 450.1 → 289.1.[1][2]
-
Visualizations
The following diagrams illustrate key aspects of Bictegravir analysis and its mechanism of action.
Caption: A generalized workflow for the validation of a bioanalytical method for Bictegravir analysis.
Caption: The mechanism of action of Bictegravir as an HIV-1 integrase strand transfer inhibitor.
References
- 1. ijper.org [ijper.org]
- 2. Bio-analytical Method Development and Validation for Simultaneous Determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in Human Plasma by LC-MS/MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. impactfactor.org [impactfactor.org]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. impactfactor.org [impactfactor.org]
Comparative Guide to Linearity Assessment of Bictegravir using Isotopic and Non-Isotopic Internal Standards
This guide provides a comparative analysis of methodologies for the linearity assessment of Bictegravir, a key antiretroviral agent. The focus is on the utilization of a stable isotope-labeled internal standard (SIL-IS), specifically a hypothetical Bictegravir-15N, d2, versus other commonly employed internal standards in bioanalytical assays. This comparison is supported by experimental data from published studies and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their analytical needs.
Data Presentation: Linearity Assessment of Bictegravir
The following table summarizes the quantitative data from various validated methods for the determination of Bictegravir in human plasma. This allows for a direct comparison of their linearity ranges and correlation coefficients.
| Internal Standard | Analytical Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Hypothetical Bictegravir-15N, d2 | LC-MS/MS | 1 - 10,000 | ≥0.999 | Theoretical |
| Dolutegravir (DTG) | LC-MS/MS | 1 - 10,000 | ≥0.9991 | [1][2][3] |
| Naproxen (NPX) | LC-MS/MS | 2 - 500 | Not explicitly stated, but method validated as per FDA, EMA, and ICH guidelines | [4][5] |
| Stable Isotopic Internal Standards (General) | UHPLC-MS/MS | 30 - 9000 | Not explicitly stated, but method validated with trueness (94.7%-107.5%) and precision (2.6%-11.2%) | [6] |
| Labeled Internal Standards (General) | UPLC-MS/MS | Up to 5000 | Not explicitly stated, but method validated as per European Medicines Agency guidelines | [7] |
Note: The data for Bictegravir-15N, d2 is theoretical and based on the expected performance of a stable isotope-labeled internal standard, which is considered the gold standard in quantitative bioanalysis due to its ability to mimic the analyte's behavior during sample processing and analysis, thus providing the highest accuracy and precision.
Experimental Protocols
A detailed methodology for a typical linearity assessment of Bictegravir using LC-MS/MS is provided below. This protocol is a composite based on common practices in the cited literature.
1. Preparation of Standard Solutions:
-
Primary Stock Solution of Bictegravir: Accurately weigh and dissolve a reference standard of Bictegravir in a suitable solvent (e.g., methanol) to prepare a primary stock solution of a known high concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable diluent (e.g., 50% methanol in water) to achieve a range of concentrations for spiking into the biological matrix.
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., Bictegravir-15N, d2, Dolutegravir, or Naproxen) in a suitable solvent at a fixed concentration.
2. Preparation of Calibration Curve Standards:
-
Spike a known volume of blank biological matrix (e.g., human plasma) with the working standard solutions of Bictegravir to create a set of calibration standards at different concentrations covering the desired linear range. A minimum of five to eight non-zero concentration levels is recommended.
-
Add a fixed amount of the internal standard solution to each calibration standard.
-
Include a blank sample (matrix without analyte or internal standard) and a zero sample (matrix with internal standard but without analyte).
3. Sample Preparation (Protein Precipitation):
-
To a small volume of the plasma sample (e.g., 50 µL), add a precipitating agent containing the internal standard (e.g., acetonitrile with the internal standard).[1]
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube or a 96-well plate for analysis.
4. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject a small volume of the prepared sample onto a suitable HPLC or UPLC column (e.g., a C18 column). Use an isocratic or gradient mobile phase to achieve chromatographic separation of Bictegravir and the internal standard from endogenous matrix components.
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Bictegravir and the internal standard.[1][4][5]
5. Data Analysis and Linearity Assessment:
-
Calculate the peak area ratio of the analyte (Bictegravir) to the internal standard for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of Bictegravir.
-
Perform a linear regression analysis on the calibration curve. The linearity of the method is confirmed if the correlation coefficient (r²) is typically ≥ 0.99.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in a linearity assessment.
Caption: Experimental workflow for linearity assessment.
Caption: Logical relationships in linearity assessment.
References
- 1. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bohrium.com [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. ijper.org [ijper.org]
- 5. Bio-analytical Method Development and Validation for Simultaneous Determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in Human Plasma by LC-MS/MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 6. Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UPLC-MS/MS method for the simultaneous quantification of bictegravir and 13 others antiretroviral drugs plus cobicistat and ritonavir boosters in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Recovery of Bictegravir: A Comparative Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of the antiretroviral drug Bictegravir, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of analytical methods. This guide provides a comparative assessment of the recovery of Bictegravir when using a stable isotope-labeled (SIL) internal standard versus a structural analog internal standard. The data presented is compiled from published analytical method validation studies.
Data Presentation: Recovery Comparison
The following table summarizes the extraction recovery of Bictegravir and two different types of internal standards from human plasma using protein precipitation, a common sample preparation technique in bioanalysis.
| Analyte/Internal Standard | Type of Internal Standard | Extraction Method | Mean Recovery (%) | Recovery Range (%) |
| Bictegravir | - | Protein Precipitation | 98.64[1][2][3] | 99.1 - 110[4] |
| Bictegravir-d₅ | Stable Isotope-Labeled | Protein Precipitation | Not explicitly stated | 99.4 - 101[4] |
| Dolutegravir | Structural Analog | Protein Precipitation | Not explicitly stated | 65.2 - 71.8[5] |
Key Observations
The data indicates that the stable isotope-labeled internal standard, Bictegravir-d₅, exhibits a recovery that is highly consistent and very similar to that of the analyte, Bictegravir. This is the ideal characteristic of an internal standard as it effectively compensates for variability during sample processing.
In contrast, Dolutegravir, a structural analog to Bictegravir, shows a lower and wider range of recovery. While still a viable option, the disparity in recovery between the analyte and the structural analog internal standard may introduce a greater potential for analytical variability.
Experimental Protocols
The recovery data presented is primarily derived from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods validated for the quantification of Bictegravir in human plasma. A generalized experimental protocol is outlined below.
Sample Preparation: Protein Precipitation
-
An aliquot of human plasma (typically 50-100 µL) is mixed with a protein precipitating agent, most commonly acetonitrile.
-
The internal standard (either Bictegravir-¹⁵N, d₂ or a structural analog) is added to the plasma sample before the addition of the precipitating agent.
-
The mixture is vortexed to ensure thorough mixing and complete protein precipitation.
-
The sample is then centrifuged at high speed to pellet the precipitated proteins.
-
The resulting supernatant, containing the analyte and internal standard, is carefully transferred for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The supernatant is injected into an LC-MS/MS system for separation and quantification. The specific chromatographic conditions and mass spectrometric parameters are optimized to achieve sensitive and selective detection of Bictegravir and the chosen internal standard.
Visualization of the Analytical Workflow
The following diagram illustrates the typical workflow for the bioanalysis of Bictegravir using an internal standard.
References
- 1. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bohrium.com [bohrium.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Development and validation of an LC-MS/MS assay for the quantification of dolutegravir extracted from human hair - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Labeled Standards: Cross-Validation of Bioanalytical Methods
A crucial aspect of bioanalytical method validation, cross-validation ensures the reliability and comparability of data generated from different analytical methods. This guide provides a comprehensive comparison of cross-validation when utilizing distinct stable isotope-labeled (SIL) internal standards, offering valuable insights for researchers, scientists, and drug development professionals.
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL IS) is the gold standard for correcting variability in sample preparation and analysis.[1][2] However, the choice of isotope label—most commonly deuterium (D) or carbon-13 (¹³C)—can introduce subtle but significant differences between analytical methods. When a study requires the use of data from two different methods, for instance, one employing a deuterium-labeled standard and another a ¹³C-labeled standard for the same analyte, a thorough cross-validation is imperative to ensure data integrity.
This guide delves into the nuances of such a cross-validation, providing a detailed experimental protocol, comparative data, and a discussion of the potential outcomes and their implications.
The Contenders: Deuterium (D) vs. Carbon-13 (¹³C) Labeled Standards
While both deuterium and carbon-13 are stable isotopes, their physicochemical properties differ slightly from the unlabeled analyte and from each other. These differences can manifest in the analytical performance of the method.
-
Deuterium-Labeled Standards: These are often more readily available and cost-effective. However, the larger mass difference between deuterium and hydrogen can sometimes lead to a chromatographic shift, where the labeled standard elutes at a slightly different retention time than the analyte.[1][2][3] This can potentially impact the accuracy of quantification if the two peaks are not adequately integrated or if matrix effects vary across the elution window.
-
Carbon-13-Labeled Standards: Generally considered the superior choice, ¹³C-labeled standards have a smaller relative mass difference from the analyte.[3][4] This results in closer co-elution and more similar physicochemical behavior, minimizing the risk of isotopic effects on chromatography and ionization.[3][4]
Experimental Protocol: A Step-by-Step Guide to Cross-Validation
The following protocol outlines a robust approach for the cross-validation of two LC-MS/MS methods for the quantification of "Analyte X" in human plasma. Method A utilizes a deuterium-labeled internal standard (Analyte X-D4), while Method B employs a carbon-13-labeled internal standard (Analyte X-¹³C6).
Objective: To assess the comparability of quantitative data for Analyte X obtained from Method A and Method B.
Materials:
-
Blank, pooled human plasma from at least six different sources.
-
Certified reference standards of Analyte X, Analyte X-D4, and Analyte X-¹³C6.
-
All other reagents and solvents as required by the individual validated methods.
Procedure:
-
Preparation of Quality Control (QC) Samples:
-
Spike blank human plasma with Analyte X to prepare QC samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
-
The concentrations should span the expected range of the study samples.
-
-
Sample Analysis:
-
Divide the prepared QC samples into two sets.
-
Analyze one set of LQC, MQC, and HQC samples (in replicate, n=6) using the fully validated Method A (with Analyte X-D4).
-
Simultaneously, analyze the second set of LQC, MQC, and HQC samples (in replicate, n=6) using the fully validated Method B (with Analyte X-¹³C6).
-
The analysis in both methods should be performed on the same day by the same analyst to minimize variability.
-
-
Data Analysis and Acceptance Criteria:
-
Calculate the mean concentration, accuracy (% bias), and precision (% coefficient of variation, CV) for each QC level for both methods.
-
The acceptance criteria for the cross-validation are based on established regulatory guidelines.[5] The mean accuracy at each concentration level should be within ±15% of the nominal concentration, and the precision should not exceed 15% CV.[5]
-
Data Presentation: A Comparative Analysis
The following tables summarize hypothetical but realistic data from the cross-validation experiment.
Table 1: Performance of Method A (Deuterium-Labeled IS)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| LQC | 5 | 5.2 | 4.0 | 6.5 |
| MQC | 50 | 48.5 | -3.0 | 4.2 |
| HQC | 500 | 510 | 2.0 | 3.8 |
Table 2: Performance of Method B (Carbon-13-Labeled IS)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| LQC | 5 | 5.1 | 2.0 | 5.8 |
| MQC | 50 | 49.2 | -1.6 | 3.5 |
| HQC | 500 | 505 | 1.0 | 3.1 |
Table 3: Comparison of Results Between Method A and Method B
| QC Level | Nominal Conc. (ng/mL) | Mean Conc. Method A (ng/mL) | Mean Conc. Method B (ng/mL) | % Difference |
| LQC | 5 | 5.2 | 5.1 | 1.9 |
| MQC | 50 | 48.5 | 49.2 | -1.4 |
| HQC | 500 | 510 | 505 | 1.0 |
Visualizing the Workflow
The following diagram illustrates the key steps in the cross-validation process.
Caption: Workflow for cross-validation of two analytical methods.
Discussion and Interpretation
In our hypothetical case study, both Method A and Method B individually meet the acceptance criteria for accuracy and precision. Furthermore, the percentage difference in the mean measured concentrations between the two methods is well within the acceptable range of ±15%. This indicates that, for this particular analyte and matrix, both the deuterium-labeled and the ¹³C-labeled internal standards provide comparable and reliable data.
However, it is crucial to be aware of potential scenarios where discrepancies might arise:
-
Chromatographic Separation: If the deuterium-labeled standard in Method A had shown a significant retention time shift, it could have led to a greater bias, especially if matrix effects were pronounced at that specific retention time.
-
Ion Suppression/Enhancement: A difference in co-elution with matrix components between the two labeled standards could lead to differential ion suppression or enhancement, resulting in a systematic bias between the methods.
-
Stability of the Labeled Standard: In rare cases, the stability of the isotopic label itself can be a factor, particularly for deuterium labels at exchangeable positions on a molecule.[6]
Should the cross-validation fail to meet the acceptance criteria, a thorough investigation is warranted. This would involve examining the chromatographic profiles, assessing matrix effects for both methods, and potentially re-evaluating the choice of internal standard.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Performance Evaluation of Bictegravir-15N, d2 in Different Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the performance of Bictegravir-15N, d2 as an internal standard for the quantification of the antiretroviral drug Bictegravir in various biological matrices. Due to the limited availability of public data specifically on Bictegravir-15N, d2, this guide leverages performance data from a closely related stable isotope-labeled internal standard, Bictegravir-d5, to provide a comprehensive overview for bioanalytical method development and validation. The guide also includes a comparison with methods utilizing other internal standards.
Executive Summary
The quantification of Bictegravir, a potent integrase strand transfer inhibitor, in biological matrices is crucial for pharmacokinetic and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects. This guide details the performance characteristics of a stable isotope-labeled Bictegravir analog and compares it with other analytical approaches, offering valuable insights for researchers in the field.
Performance Data Overview
The following tables summarize the performance characteristics of an LC-MS/MS method for the quantification of Bictegravir in human plasma using a stable isotope-labeled internal standard (Bictegravir-d5). This data is presented as a surrogate for the performance of Bictegravir-15N, d2, given their structural and chemical similarities.
Table 1: Method Validation Parameters for Bictegravir Quantification in Human Plasma using a Stable Isotope-Labeled Internal Standard [1][2]
| Parameter | Result |
| Linearity Range | 20 - 20,000 ng/mL |
| Correlation Coefficient (r²) | > 0.994 |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL |
| Inter-assay Accuracy (%Bias) | ≤ ±8.5% |
| Inter-assay Precision (%CV) | ≤ 11.4% |
Table 2: Recovery and Matrix Effect for Bictegravir and its Stable Isotope-Labeled Internal Standard in Human Plasma [1][2]
| Analyte | Mean Extraction Recovery (%) | Recovery of Internal Standard (%) |
| Bictegravir | 99.1 - 110 | 99.4 - 101 |
Comparison with Alternative Internal Standards
While stable isotope-labeled internal standards are preferred, other compounds have been used for the quantification of Bictegravir. A study by Prathipati et al. (2018) describes a validated LC-MS/MS method in human plasma using a different, unspecified internal standard. The performance of this method is summarized below for comparison.
Table 3: Performance of an LC-MS/MS Method for Bictegravir Quantification using an Alternative Internal Standard [3][4][5][6]
| Parameter | Result |
| Linearity Range | 1 - 10,000 ng/mL |
| Correlation Coefficient (r) | ≥ 0.9991 |
| Intra-run Precision (%CV) | 1.12 - 4.44% |
| Intra-run Accuracy | 94.67 - 101.83% |
| Inter-assay Precision (%CV) | 1.10 - 7.52% |
| Inter-assay Accuracy | 96.82 - 99.52% |
| Mean Extraction Recovery | 98.64% |
The data demonstrates that while both methods provide acceptable linearity, accuracy, and precision, the use of a stable isotope-labeled internal standard is expected to provide superior correction for matrix effects and variability during sample processing, leading to more robust and reliable results.
Experimental Protocols
Method using a Stable Isotope-Labeled Internal Standard (Bictegravir-d5)[1][2]
Sample Preparation: Protein precipitation is employed for sample preparation. To 50 µL of human plasma, an internal standard spiking solution containing Bictegravir-d5 is added, followed by a precipitating agent (e.g., acetonitrile). After vortexing and centrifugation, the supernatant is collected for analysis.
Liquid Chromatography: Chromatographic separation is achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. The transitions for Bictegravir and Bictegravir-d5 are monitored in Multiple Reaction Monitoring (MRM) mode.
Method using an Alternative Internal Standard[3][4][5][6]
Sample Preparation: Similar to the above method, protein precipitation is used to extract the analyte and internal standard from the plasma matrix.
Liquid Chromatography: An isocratic elution on a C18 column is performed with a mobile phase of acetonitrile and water containing 0.1% formic acid.
Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer with ESI in positive mode, monitoring the specific MRM transitions for Bictegravir and the selected internal standard.
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for the quantification of Bictegravir in a biological matrix using a stable isotope-labeled internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bohrium.com [bohrium.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Bictegravir Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of Bictegravir, a potent integrase strand transfer inhibitor used in the treatment of HIV-1 infection. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document presents a comprehensive overview of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, supported by experimental data from published studies.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key performance parameters of different analytical methods for Bictegravir quantification, allowing for a direct comparison of their capabilities.
| Method | Matrix | Linearity Range (µg/mL) | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Citation |
| RP-HPLC | Bulk Drug & Formulations | 25 - 125 | 5.998 | 2.7 | 8.78 | 99.26 - 100.30 | [1][2][3] |
| RP-HPLC | Bulk Drug & Formulations | 5 - 30 | 4.6 | - | - | - | [4] |
| RP-HPLC | Pharmaceutical Dosage Form | 12.5 - 75 | 2.9 | - | - | - | [5] |
| RP-UPLC | Bulk Drug | 125 - 750 | - | - | - | - | [6] |
| LC-MS/MS | Human Plasma | 0.001 - 10 | - | - | 0.001 | 95.07 - 104.70 | [7][8] |
| LC-MS/MS | Human Plasma | 0.02 - 20 | - | - | - | Inter-assay %Bias ≤ ± 8.5 | [9][10] |
| LC-MS/MS | Human Plasma | 0.002 - 0.5 | - | - | - | Reproducible | [11] |
| UV-Vis Spectrophotometry | Bulk Drug | 5 - 25 | N/A | - | - | - | [12][13] |
| UV-Vis Spectrophotometry | Bulk & Tablet Dosage Form | 2.5 - 15 | N/A | 0.34 | 1.05 | - | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the key techniques discussed.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
A widely used technique for the routine analysis of Bictegravir in pharmaceutical formulations.[15]
-
Instrumentation: A standard HPLC system equipped with a UV detector is employed.[1][2]
-
Column: Inertsil ODS C18 (4.6x250 mm, 5 µm) is a commonly used stationary phase.[1][2] Other reported columns include ProntoSILHypersorb ODS C18 and Kromasil C18 (250 X 4.6mm, 5µ).[4][5]
-
Mobile Phase: A mixture of 0.2% triethylamine buffer and methanol in a 40:60 (v/v) ratio has been shown to provide optimal separation.[1][2] Other mobile phases include 0.1 M sodium perchlorate and methanol (65:35 v/v) and a mixture of 0.01N KH2PO4 buffer and acetonitrile (60:40 v/v).[4][5]
-
Flow Rate: A typical flow rate is 1.0 mL/min or 1.2 mL/min.[1][2][4][5]
-
Detection: UV detection is commonly performed at wavelengths ranging from 258 nm to 272 nm.[4][5][15][16]
-
Sample Preparation: For bulk drugs and formulations, samples are typically dissolved in a suitable solvent, such as the mobile phase, to a known concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of Bictegravir in biological matrices like human plasma.[15]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer is used.[7][9][11]
-
Sample Preparation: A protein precipitation method is commonly used for plasma samples. A small volume of plasma (e.g., 50 µL) is treated with a precipitating agent like acetonitrile, often containing an internal standard.[7][9]
-
Chromatographic Separation: A Kinetex EVO C18 column (50 x 3.0 mm, 5 µm) with an isocratic mobile phase of acetonitrile and water (80:20) containing 0.1% formic acid has been successfully used.[7] Another reported column is the Waters Atlantis T3 C18 (50 ×2.1 mm, 3 µm particle size).[9]
-
Mass Spectrometric Detection: The mass spectrometer is operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The mass transition for Bictegravir is typically m/z 450.1 → 289.1.[7][11]
UV-Visible Spectrophotometry
A simple and cost-effective method suitable for the quantification of Bictegravir in bulk drug samples.[12]
-
Instrumentation: A UV-Visible spectrophotometer.[12]
-
Solvent: Methanol is a commonly used solvent.[14]
-
Analytical Wavelength (λmax): The absorption maximum for Bictegravir has been reported at 230 nm and 340 nm in different studies.[12][13][14]
-
Procedure: A standard stock solution of Bictegravir is prepared in the chosen solvent. Serial dilutions are then made to prepare calibration standards. The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.[12][14]
Visualizing the Workflow and Decision-Making Process
To further aid researchers, the following diagrams illustrate a typical experimental workflow and a decision-making guide for selecting the most appropriate analytical method.
References
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. iajps.com [iajps.com]
- 6. impactfactor.org [impactfactor.org]
- 7. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bohrium.com [bohrium.com]
- 9. Validation of an LC-MS/MS assay for the simultaneous determination of bictegravir, doravirine, and raltegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijper.org [ijper.org]
- 12. UV-visible spectrophotometric estimation of bulk bictegravir. [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. kronika.ac [kronika.ac]
- 15. Review of analytical methods for estimating bictegravir anti-HIV drug [wisdomlib.org]
- 16. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of Bictegravir-15N, d2: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for Bictegravir-15N, d2, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a stable isotope-labeled compound, the disposal of Bictegravir-15N, d2 is governed by its chemical properties and associated hazards, which are identical to those of its parent compound, Bictegravir.
Immediate Safety and Handling Precautions
Bictegravir may cause skin and serious eye irritation, as well as respiratory irritation. When handling Bictegravir-15N, d2, it is imperative to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
In case of accidental exposure:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Quantitative Data Summary
The following table summarizes key quantitative data for Bictegravir. This information is essential for understanding the compound's properties for safe handling and disposal.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₁₆D₂F₃¹⁵N₃O₅ | |
| Molecular Weight | Approximately 452.4 g/mol | |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [1] |
| Storage Temperature | -20°C | [1] |
| Chemical Purity | >98% | [1] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of Bictegravir-15N, d2 waste.
Caption: Disposal workflow for Bictegravir-15N, d2.
Experimental Protocols: Step-by-Step Disposal Procedures
As a stable isotope-labeled compound, Bictegravir-15N, d2 does not require special disposal considerations beyond those for the unlabeled parent compound. The primary concern is the chemical hazard. Chemical neutralization (e.g., with strong acids or bases) is not recommended as Bictegravir degrades under these conditions and may produce potentially hazardous byproducts.
Protocol 1: Disposal of Solid Bictegravir-15N, d2 Waste
This protocol applies to the neat compound, as well as contaminated labware (e.g., weigh boats, spatulas), and personal protective equipment (e.g., gloves, bench paper).
-
Segregation: Collect all solid waste contaminated with Bictegravir-15N, d2 separately from other laboratory waste.
-
Containerization:
-
Place the waste in a designated, leak-proof, and puncture-resistant container.
-
The container must be compatible with the chemical waste; a high-density polyethylene (HDPE) container is recommended.
-
For lightly contaminated items like gloves and paper towels, double-bagging in heavy-duty plastic bags before placing them in the final waste container is a good practice.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Bictegravir-15N, d2".
-
Include the date of waste generation and the responsible researcher's name and contact information.
-
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible chemicals.
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste management company, following your institution's and local regulations.
-
Protocol 2: Disposal of Liquid Bictegravir-15N, d2 Waste
This protocol applies to solutions of Bictegravir-15N, d2 in solvents such as DMSO or methanol.
-
Segregation: Collect all liquid waste containing Bictegravir-15N, d2 in a dedicated, sealed container. Do not mix with other chemical waste streams unless they are compatible.
-
Containerization:
-
Use a shatter-resistant container with a secure, leak-proof cap.
-
The container material must be compatible with the solvent used (e.g., a glass or appropriate plastic container for DMSO or methanol solutions).
-
Fill the container to no more than 80% of its capacity to allow for vapor expansion.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
List all contents, including the full chemical name "Bictegravir-15N, d2" and the solvent(s) with their approximate concentrations.
-
Include the date and the name of the generating researcher.
-
-
Storage:
-
Store the sealed liquid waste container in a designated hazardous waste accumulation area, within secondary containment to prevent spills.
-
-
Disposal:
-
Arrange for collection and disposal through a certified hazardous waste contractor, in accordance with institutional and local environmental regulations.
-
By adhering to these procedures, researchers can ensure the safe and compliant disposal of Bictegravir-15N, d2, fostering a secure laboratory environment.
References
Personal protective equipment for handling Bictegravir-15N, d2
Essential Safety and Handling Guide for Bictegravir-15N, d2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Bictegravir-15N, d2. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing exposure and ensuring a safe laboratory environment.
Hazard Identification and Classification
Bictegravir-15N, d2 is a stable isotope-labeled version of Bictegravir, a potent HIV-1 integrase inhibitor. While specific hazard data for the labeled compound is not available, it should be handled with the same precautions as the parent compound, Bictegravir. Based on the Safety Data Sheet (SDS) for Bictegravir and Bictegravir Sodium, the primary hazards are:
-
Health Hazards: May cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] It is harmful if swallowed.[2] As an active pharmaceutical ingredient (API), it should be considered a hazardous drug. Many hazardous drugs are known carcinogens with no safe level of exposure.[3]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[2]
GHS Hazard Classification for Bictegravir:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects |
Data sourced from Bictegravir and Bictegravir Sodium Safety Data Sheets.[1][2]
Personal Protective Equipment (PPE)
Due to the hazardous nature of Bictegravir-15N, d2, a comprehensive PPE strategy is mandatory to prevent skin contact, inhalation, and ingestion.[3][4]
Recommended PPE for Handling Bictegravir-15N, d2:
| PPE Item | Specification | Standard |
| Gloves | Double gloving with chemotherapy-tested gloves is required. Change gloves every 30-60 minutes or immediately if contaminated.[4][5] | ASTM D6978[5] |
| Gown | Disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[5] | |
| Eye and Face Protection | Chemical safety goggles and a face shield should be worn when there is a risk of splashes.[6] | ANSI Z87.1[7] |
| Respiratory Protection | For handling powders outside of a containment system, a NIOSH-approved N95 or higher respirator is necessary.[8] | |
| Shoe Covers | Two pairs of shoe covers are required when working in a designated hazardous drug handling area.[5] |
Engineering Controls and Safe Handling Practices
Engineering controls are the primary method for minimizing exposure.
-
Ventilation: All weighing and handling of powdered Bictegravir-15N, d2 should be performed in a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) that is externally vented.[3]
-
Work Practices:
-
Designate a specific area for handling hazardous drugs.[3]
-
Wash hands thoroughly before and after handling the compound, and after removing gloves.
-
Avoid the formation of dust and aerosols.[9]
-
Use a plastic-backed absorbent pad to cover the work surface.
-
Transport the compound in sealed, clearly labeled containers.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Spill Kit: A spill kit specifically for hazardous drugs should be readily available.
-
Procedure:
-
Evacuate the area and restrict access.
-
Don appropriate PPE from the spill kit.
-
Contain the spill using absorbent materials.
-
Clean the area with a deactivating agent, followed by a cleaning agent and water.
-
Collect all contaminated materials in a designated hazardous waste container.
-
Disposal Plan
Disposal of Bictegravir-15N, d2 and all contaminated materials must comply with federal, state, and local regulations for hazardous waste.[10]
Disposal Guidelines:
| Waste Type | Disposal Container |
| Unused or Expired Compound | Dispose of as hazardous pharmaceutical waste in a black, leak-proof, and puncture-resistant container.[11] |
| Contaminated PPE and Labware | Place in a yellow (or other designated color) chemotherapy waste bag inside a labeled, covered container.[10] |
| Sharps | Place in a puncture-resistant sharps container labeled as "HAZARDOUS DRUG WASTE ONLY".[10] |
All hazardous drug waste should be segregated from other waste streams and disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration.[11][12]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of Bictegravir-15N, d2.
Caption: Workflow for handling and disposing of Bictegravir-15N, d2.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. osha.gov [osha.gov]
- 4. pppmag.com [pppmag.com]
- 5. utoledo.edu [utoledo.edu]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. cdc.gov [cdc.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. osha.gov [osha.gov]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 12. cleanmanagement.com [cleanmanagement.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
